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2-Butanone oxime Documentation Hub

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  • Product: 2-Butanone oxime
  • CAS: 96-29-7

Core Science & Biosynthesis

Foundational

Technical Deep Dive: Mechanism of Oxime-Blocked Isocyanate Dissociation

Part 1: Executive Summary & Strategic Context In the field of polyurethane chemistry, blocked isocyanates represent a critical latency mechanism. By reacting a polyisocyanate with a blocking agent (B-H), we temporarily n...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Context

In the field of polyurethane chemistry, blocked isocyanates represent a critical latency mechanism. By reacting a polyisocyanate with a blocking agent (B-H), we temporarily nullify the reactivity of the isocyanate group (-NCO), allowing for the formulation of one-component (1K) systems that are stable at room temperature but cure rapidly upon heating.

For decades, Methyl Ethyl Ketoxime (MEKO) was the industry standard. However, regulatory pressure (specifically REACH classifications of MEKO as a carcinogen) and the demand for lower curing temperatures have driven a shift toward alternatives like 3,5-Dimethylpyrazole (DMP) .

This guide dissects the dissociation mechanism of oxime-blocked isocyanates. It is designed to move beyond basic product data sheets and provide the mechanistic understanding required to optimize cure windows, select catalysts, and validate deblocking temperatures in a research setting.

Part 2: The Physico-Chemical Mechanism

The Equilibrium Concept

The "deblocking" reaction is not a decomposition; it is the reverse reaction of the urethane formation. It is a thermal dissociation governed by a chemical equilibrium.



  • Forward Reaction (Blocking): Exothermic. Favored at low temperatures.

  • Reverse Reaction (Deblocking): Endothermic. Favored at high temperatures (entropy driven by the release of the blocking agent).

The Elimination-Addition Pathway

The dissociation of oxime-blocked isocyanates follows an elimination-addition mechanism .[1] Unlike malonate blocking agents (which can undergo transesterification), oximes generally require full dissociation into the free isocyanate before crosslinking with a polyol can occur.

The Molecular Pathway:

  • Proton Transfer/Activation: Thermal energy excites the N-H bond of the urethane linkage.

  • Elimination: The electron density shifts, cleaving the C-N bond between the isocyanate nitrogen and the blocking group.

  • Release: The free isocyanate (-NCO) is regenerated, and the oxime (B-H) is released.

  • Volatility Driver: The equilibrium is pushed to the right (deblocking) if the released blocking agent is volatile and leaves the film/matrix. This is a critical experimental variable: if the oxime cannot escape (e.g., thick films, closed molds), the equilibrium prevents full cure.

Visualization of the Mechanism

The following diagram illustrates the dissociation pathway and the subsequent fate of the isocyanate.

Oxime_Dissociation_Mechanism Blocked Blocked Isocyanate (R-NH-CO-Oxime) Transition Transition State (Activated Complex) Blocked->Transition Heat (ΔH > 0) Transition->Blocked Re-blocking (Cooling) FreeNCO Free Isocyanate (R-NCO) Transition->FreeNCO FreeOxime Free Oxime (Volatile) Transition->FreeOxime Urethane Crosslinked Network (Polyurethane) FreeNCO->Urethane + Polyol (Fast) FreeOxime->FreeOxime Evaporation (Drives Equilibrium) Polyol Polyol / Nucleophile (R'-OH)

Caption: The thermal dissociation equilibrium. Note that oxime volatility (evaporation) is the kinetic driver that prevents re-blocking.

Part 3: Critical Data & Comparison

The "deblocking temperature" is not a fixed physical constant like a melting point; it is a kinetic parameter defined by the temperature at which the dissociation rate becomes experimentally significant.

Comparative Deblocking Temperatures:

Blocking AgentStructure TypeDeblocking Temp (°C)*Toxicity ProfileKey Application
MEKO (Methyl Ethyl Ketoxime)Oxime135°C - 150°CCarcinogen (Cat 1B) Legacy Coatings (Phasing out)
DMP (3,5-Dimethylpyrazole)Pyrazole110°C - 120°CLow ToxicityLow-Cure Powder/Auto OEM
Caprolactam Lactam160°C - 170°CIrritantHigh-Heat coil coatings
Sodium Bisulfite Inorganic Salt~85°CLowWaterborne / Textile finishes

*Note: Temperatures typically refer to the onset of significant -NCO regeneration as measured by FTIR.

Part 4: Experimental Validation Protocols

As a scientist, you cannot rely solely on supplier datasheets. You must validate the deblocking profile in your specific matrix. The two primary methods are TGA (Thermogravimetric Analysis) and FTIR (Fourier Transform Infrared Spectroscopy).

Expert Insight: TGA and FTIR often yield different "deblocking temperatures."

  • FTIR measures the chemical bond breakage (appearance of -NCO).

  • TGA measures weight loss (evaporation of the blocking agent).[2]

  • Discrepancy: If the blocking agent has a high boiling point, FTIR will show deblocking before TGA shows weight loss. Always prioritize FTIR for reactivity studies.

Protocol: Determination of Deblocking Temperature (FTIR Method)

Objective: Determine the onset temperature of -NCO regeneration.

  • Sample Prep: Cast a thin film (~20-30 microns) of the blocked isocyanate on a KBr salt plate or silicon wafer. Do not add polyol yet.

  • Setup: Place sample in a heated FTIR cell (e.g., Specac Golden Gate with temperature controller).

  • Ramp: Heat from 50°C to 200°C at a rate of 2°C/min.

  • Measurement: Collect spectra every 30 seconds.

  • Analysis:

    • Monitor the 2270 cm⁻¹ peak (Isocyanate -NCO stretch).

    • Monitor the 1700-1740 cm⁻¹ region (Urethane C=O).

    • Onset Point: The temperature at which the 2270 cm⁻¹ peak area exceeds 5% of its theoretical maximum is the practical deblocking temperature.

Protocol Visualization

Experimental_Protocol cluster_Methods Parallel Validation Methods Start Start: Blocked Isocyanate Sample TGA Method A: TGA (Ramp 10°C/min) Start->TGA FTIR Method B: Variable Temp FTIR (Ramp 2°C/min) Start->FTIR Data_TGA Measure: Weight Loss (Volatilization of Oxime) TGA->Data_TGA Data_FTIR Measure: Peak Appearance (-NCO @ 2270 cm⁻¹) FTIR->Data_FTIR Analysis Compare Onset Temperatures Data_TGA->Analysis Data_FTIR->Analysis Result Define Cure Window (Set Oven Temp > FTIR Onset) Analysis->Result

Caption: Dual-method validation workflow. FTIR is preferred for reaction kinetics; TGA for VOC/shrinkage analysis.

Part 5: Catalysis Strategies

To lower the deblocking temperature (e.g., for sensitive substrates or energy savings), catalysts are employed.

  • Organotins (DBTDL): The historical standard. They activate the carbonyl group of the urethane, weakening the C-N bond.

    • Mechanism:[1][3][4][5][6][7] Lewis acid interaction with the urethane carbonyl oxygen.

  • Non-Tin Alternatives (Bismuth/Zinc): Due to toxicity, Bismuth Carboxylates and Zinc complexes are now preferred.

    • Performance: Bismuth is generally faster/more selective than Tin but more sensitive to moisture.

  • The "Zipper" Effect: In some DMP-blocked systems, the presence of specific amines can trigger a lower-temperature dissociation through a nucleophilic assistance mechanism, though this is less common with simple oximes.

Part 6: Implications for Drug Development & Bio-Conjugation

While blocked isocyanates are dominant in industrial coatings, they possess niche but high-value utility in biomedical fields:

  • Hydrogel Formation: Oxime-blocked isocyanates can be used to create injectable hydrogels. The "blocked" state allows for mixing with amine-functionalized polymers (like chitosan or gelatin) in aqueous solution without immediate gelling. Upon reaching body temperature (or a slight external trigger), the isocyanate deblocks and crosslinks the hydrogel in situ.

  • Antibody-Drug Conjugates (ADCs): Blocked isocyanates serve as latent linkers. The ability to control the "trigger" (temperature or pH-dependent dissociation) allows for site-specific conjugation or release, although enzymatic cleavable linkers are more common in modern ADCs.

References

  • Wicks, D. A., & Wicks, Z. W. (1999). Blocked isocyanates III: Part A. Mechanisms and chemistry. Progress in Organic Coatings.[7][8]

  • Roland, A., et al. (2019). Thermal dissociation of blocked isocyanates: A TGA/FTIR study. Journal of Applied Polymer Science.[8]

  • European Chemicals Agency (ECHA). (2021). Substance Information: Butanone oxime (MEKO).

  • Blank, W. J. (2002). Catalysis of Blocked Isocyanates with Non-Tin Catalysts.[1] King Industries Technical Papers.

  • Delebecq, E., et al. (2013). On the versatility of urethane/urea bonds: reversibility, blocked isocyanates, and non-isocyanate polyurethane. Chemical Reviews.

Sources

Exploratory

Technical Guide: Hydrolytic Kinetics and Environmental Fate of 2-Butanone Oxime (MEKO)

Executive Summary 2-Butanone oxime (Methyl ethyl ketoxime, MEKO) presents a unique kinetic profile characterized by pH-dependent hydrolytic dichotomy . While widely utilized as an anti-skinning agent in alkyd resins due...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Butanone oxime (Methyl ethyl ketoxime, MEKO) presents a unique kinetic profile characterized by pH-dependent hydrolytic dichotomy . While widely utilized as an anti-skinning agent in alkyd resins due to its radical-scavenging properties, its behavior in aqueous environments is critical for toxicological and environmental risk assessment.

Contrary to the general instability of imines, MEKO exhibits significant hydrolytic stability at neutral and basic pH (pH 7–9), often persisting with half-lives exceeding environmental dispersion windows. However, under acidic conditions (pH < 4), the molecule undergoes accelerated hydrolysis, reverting to its parent ketone (2-Butanone) and the toxicologically significant metabolite, Hydroxylamine (HA) .

This guide provides a rigorous technical analysis of these rates, the acid-catalyzed mechanism, and a validated HPLC protocol for quantification, serving as a definitive resource for researchers assessing MEKO’s fate in aqueous systems.

Mechanistic Underpinnings: Acid-Catalyzed Hydrolysis[1][2]

The hydrolysis of MEKO is not a spontaneous dissociation but a specific acid-catalyzed nucleophilic acyl substitution at the


 carbon. The reaction rate is strictly governed by the protonation state of the oxime nitrogen.
The Reaction Pathway

The resonance stabilization of the oxime group (


) renders the carbon less electrophilic than in simple imines. Hydrolysis requires protonation to disrupt this stability, making the carbon susceptible to nucleophilic attack by water.

Key Mechanistic Steps:

  • Protonation: The oxime nitrogen accepts a proton (

    
    ), forming a cationic intermediate. This is the rate-limiting step in non-enzymatic environments.
    
  • Nucleophilic Attack: Water attacks the electrophilic carbon, breaking the

    
     double bond character.
    
  • Tetrahedral Intermediate: A short-lived carbinolamine-like intermediate forms.

  • Elimination: The

    
     bond cleaves, releasing Hydroxylamine (
    
    
    
    ) and regenerating 2-Butanone (MEK).
Pathway Visualization

The following diagram illustrates the stepwise transformation, highlighting the critical protonation event.

MEKO_Hydrolysis MEKO 2-Butanone Oxime (Stable Neutral Form) Protonated N-Protonated Intermediate (Activated) MEKO->Protonated  Fast Equilibrium   H_Plus + H+ H_Plus->Protonated Tetrahedral Tetrahedral Carbinolamine Intermediate Protonated->Tetrahedral  RDS (Rate Limiting)   Water + H2O Water->Tetrahedral Products Products: 2-Butanone + Hydroxylamine Tetrahedral->Products  Collapse  

Figure 1: Acid-catalyzed hydrolysis mechanism of MEKO. Note that protonation is the requisite activation step.

Kinetic Data & Environmental Fate

The stability of MEKO is heavily stratified by pH. Researchers must distinguish between Regulatory Stability (OECD definitions) and Kinetic Lability (actual degradation rates).

Quantitative Hydrolysis Rates

The following data synthesizes findings from OECD 111 studies and Canadian Environmental Protection Agency (CEPA) assessments.

Environmental ConditionpH LevelHydrolytic StatusHalf-Life (

) at 25°C
Mechanistic Context
Acidic 4.0Unstable / Labile < 3 days*Rapid protonation drives equilibrium toward cleavage.
Neutral 7.0Moderately Stable ~18 daysSlow degradation; 14% hydrolysis observed over 4 days.[1]
Basic 9.0Stable > 1 yearLack of protons inhibits activation; effectively inert.

*Note: While some regulatory dossiers categorize pH 4 as "stable" based on specific threshold tiers (<10% loss in 5 days), kinetic studies in dilute aqueous buffers demonstrate significant degradation over extended periods.

Temperature Dependence

Hydrolysis rates follow the Arrhenius equation. At elevated temperatures (e.g., industrial effluent at 50°C), the


 at pH 7 drops significantly, accelerating the release of hydroxylamine.

Formula for Temperature Correction:



Where 

for oxime hydrolysis is typically 50–70 kJ/mol.

Analytical Protocol: Determination of MEKO in Water[4]

Objective: Quantify MEKO concentration in aqueous buffers to determine hydrolysis rates. Method: High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD). Validation Standard: OECD 111 / SANTE guidelines.

Reagents & Instrumentation
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5µm).

  • Mobile Phase: Acetonitrile : Water (40:60 v/v), Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (primary) and 240 nm (confirmation).

  • Injection Volume: 20 µL.

Step-by-Step Workflow

Step 1: Buffer Preparation (The Matrix) Prepare sterile buffers at pH 4 (Citrate), pH 7 (Phosphate), and pH 9 (Borate). Critical: Degas buffers to prevent oxidative degradation of the liberated hydroxylamine, which can shift equilibrium.

Step 2: Spiking & Incubation Spike buffers with MEKO stock (in Methanol) to a final concentration of 100 mg/L. Maintain darkness to exclude photolysis. Incubate in thermostated water baths at 25°C ± 0.1°C.

Step 3: Sampling & Quenching (The "Stop" Button) At intervals (


), remove aliquots.
  • Action: Immediately dilute 1:1 with cold Acetonitrile.

  • Why: This halts hydrolysis by shifting the solvent matrix and temperature, "freezing" the reaction for analysis.

Step 4: Quantification Inject into HPLC. Calculate concentration using an external calibration curve (Range: 1–150 mg/L).

Quality Control Logic (Self-Validating)

A robust protocol must detect its own failures.

  • Blank Check: Run buffer blanks to ensure no matrix interference at the MEKO retention time (~3.5 min).

  • Recovery Standard: Spike a known amount of MEKO into a pre-hydrolyzed sample. Recovery must be 90–110%.

  • Mass Balance: If possible, monitor the appearance of 2-Butanone (MEK) to confirm molar equivalency (1 mole MEKO degraded = 1 mole MEK formed).

Method Validation Workflow

HPLC_Validation Start Start Validation Linearity Linearity Test (5 Conc. Levels, R² > 0.999) Start->Linearity Precision Precision Test (6 Replicates, RSD < 2%) Linearity->Precision If R² pass Fail Fail: Re-optimize Linearity->Fail If R² fail Accuracy Accuracy/Recovery (Spike at 80%, 100%, 120%) Precision->Accuracy If RSD pass Precision->Fail If RSD fail LOD_LOQ Determine LOD/LOQ (S/N > 3 and S/N > 10) Accuracy->LOD_LOQ If Rec 90-110% Accuracy->Fail If Rec <90% Pass Method Validated LOD_LOQ->Pass

Figure 2: HPLC Method Validation Logic Flow. Ensures data integrity before kinetic sampling begins.

Toxicological Implications[4][5][6][7][8][9]

The kinetic stability of MEKO at pH 7 creates a "Trojan Horse" effect in biological systems.

  • Environmental Persistence: Because it is stable at neutral pH, MEKO can persist in waterways, potentially exposing aquatic life for extended durations (

    
     days).[1]
    
  • Metabolic Activation: Upon ingestion/uptake, the acidic environment of the stomach (pH 1–2) or enzymatic action (liver microsomes) catalyzes rapid hydrolysis.

  • The Hydroxylamine Threat: The release of free Hydroxylamine (HA) is the primary driver of MEKO toxicity. HA is a potent hematotoxin, causing:

    • Methemoglobinemia: Oxidation of Hemoglobin (

      
      ) to Methemoglobin (
      
      
      
      ), reducing oxygen transport.
    • Carcinogenicity: MEKO is classified as a Carcinogen Category 1B (ECHA), linked to liver tumors, largely attributed to the chronic cellular stress and DNA damage potential of HA and its downstream metabolites.

Research Directive: When designing drugs or industrial chemicals containing oxime moieties, researchers must calculate the In Vivo hydrolysis rate. A compound stable in the bottle (pH 7) may be toxicologically active in the body (pH 1).

References

  • European Chemicals Agency (ECHA). (2023).[2] Registration Dossier: 2-butanone oxime - Environmental Fate and Pathways. Retrieved from [Link]

  • Government of Canada. (2011). Screening Assessment for the Challenge: 2-Butanone, oxime (Butanone oxime). Environment Canada, Health Canada. Retrieved from [Link][1][3][4][2][5]

  • OECD. (2004).[6] Test No. 111: Hydrolysis as a Function of pH. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

  • Raines, R. T., & Kalia, J. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. Retrieved from [Link]

Sources

Foundational

Thermodynamic Profile and Volatility Dynamics of 2-Butanone Oxime (MEKO)

A Technical Guide for Pharmaceutical Development & Safety Assurance Executive Summary 2-Butanone oxime (Methyl Ethyl Ketoxime, MEKO) represents a specific challenge in pharmaceutical chemical development. While widely ut...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Pharmaceutical Development & Safety Assurance

Executive Summary

2-Butanone oxime (Methyl Ethyl Ketoxime, MEKO) represents a specific challenge in pharmaceutical chemical development. While widely utilized as an oxygen scavenger and anti-skinning agent in industrial coatings, its presence in drug development is typically classified as a Genotoxic Impurity (GTI) or a high-risk leachable from container closure systems (e.g., silicone elastomers).

This guide analyzes the volatility characteristics of MEKO, not merely as physical constants, but as critical parameters dictating its persistence in process streams, its inhalation risk profile, and the specific thermodynamic requirements for its analytical quantification.

Physicochemical & Thermodynamic Profile

The volatility of MEKO is characterized by a relatively high boiling point and low vapor pressure at ambient temperatures, creating a "persistence risk" where the solvent does not readily evaporate during standard drying cycles.

Table 1: Core Thermodynamic Data

ParameterValueTechnical Implication
CAS Number 96-29-7Unique Identifier
Boiling Point 152–153°C (at 760 mmHg)Requires high-temperature stripping for process removal.
Vapor Pressure (20°C) ~1.41 hPa (1.06 mmHg)Low volatility at room temp; residues linger on surfaces.
Vapor Pressure (50°C) ~10.0 hPa (7.5 mmHg)Significant volatility increase with moderate heat; critical for headspace analysis.
Henry’s Law Constant

atm-m³/mol
Low air-water partitioning. It prefers the aqueous phase (hydrophilic).
Water Solubility ~100-114 g/L (20°C)Highly soluble; difficult to extract via simple partitioning without salting out.
Flash Point ~62°C (Closed Cup)Combustible; requires explosion-proof handling at elevated temps.
2.1 The Volatility-Persistence Paradox

MEKO exhibits a "Volatility-Persistence Paradox." Its vapor pressure at 20°C is sufficient to generate hazardous headspace concentrations over time (in closed drums), yet it is too low to rely on ambient evaporation for purification.

  • Process Consequence: Vacuum drying at standard conditions (40°C, 50 mbar) is often insufficient to remove trace MEKO to ppm levels required for GTIs.

  • Safety Consequence: Spills do not "dry up" quickly; they remain as oily residues that continue to off-gas.

Pharmaceutical Relevance & Toxicology (ICH M7 Context)

In the context of drug development, MEKO is classified under EU Carcinogen Category 1B . This triggers strict control limits under ICH M7 guidelines (Assessment and Control of DNA Reactive (Mutagenic) Impurities).

  • Toxicological Mechanism: MEKO is metabolized (via oxidative pathways) to potential alkylating agents that may interact with DNA. It is also a known skin sensitizer and causes damage to the nasal epithelium via inhalation.

  • Control Strategy: Unlike Class 3 solvents (low toxicity), MEKO cannot be regulated solely by Loss on Drying (LOD). It requires specific limit tests, typically controlling to a Threshold of Toxicological Concern (TTC) or a calculated Permitted Daily Exposure (PDE).

Visualization: The Impurity Fate & Risk Pathway

The following diagram illustrates how MEKO enters the drug product lifecycle and the necessary control barriers.

MEKO_Risk_Pathway cluster_volatility Thermodynamic Barrier Source Source: Silicone Seals / Reagents Process Process Stream: High Sol. in Water/Alc Source->Process Leaching Drying Drying Step: BP 152°C (Hard to Strip) Process->Drying Carryover Residual Residual Impurity Drying->Residual Incomplete Removal Analysis Control Strategy: HS-GC-MS Residual->Analysis Quantification Safety Patient Safety: ICH M7 Limit Analysis->Safety Compliance

Figure 1: The persistence of MEKO through the manufacturing process due to its thermodynamic properties.

Analytical Methodology: Headspace GC-MS

Due to the high boiling point (152°C) and high water solubility, standard headspace protocols often fail to achieve sufficient sensitivity. The following protocol utilizes the "Salting Out" effect to artificially increase the Henry's Law constant, forcing MEKO from the liquid phase into the headspace.

4.1 The "Salting Out" Principle

MEKO has a high affinity for water (


). To analyze it at ppm levels:
  • Matrix Modification: Saturating the aqueous sample with a salt (e.g., Sodium Sulfate or Sodium Chloride) disrupts the hydration shell around MEKO molecules.

  • Thermodynamic Shift: This reduces the solubility of MEKO, exponentially increasing its partial pressure in the headspace (

    
    ) according to Henry's Law: 
    
    
    
    .
4.2 Validated Workflow Protocol

Instrument: GC-MS (preferred for specificity) or GC-FID. Column: DB-624 or equivalent (optimized for volatile organics).

StepActionTechnical Rationale
1. Sample Prep Dissolve API/Product in Water/DMSO mix. Add 2g

(anhydrous) to the vial.
The salt saturation is critical to drive MEKO into the gas phase.
2. Incubation Heat headspace vial to 90°C for 30-45 mins .Temp must be high (approaching BP of water) to maximize vapor pressure, but below degradation temp of MEKO.
3. Injection Split ratio 5:1 to 10:1. Inject 1mL headspace.Lower split improves sensitivity for trace impurities.
4. Separation Oven Ramp: 40°C (hold 2 min)

10°C/min

220°C.
Slow ramp prevents co-elution with other residual solvents.
5. Detection SIM Mode (Select Ion Monitoring) for m/z 87 (molecular ion) and 58.SIM mode is required to reach low ppm/ppb limits required by ICH M7.
Visualization: Analytical Workflow

Analytical_Protocol Step1 Sample Preparation (Matrix + Na2SO4 Saturation) Step2 Equilibrium Phase (90°C / 45 min) Step1->Step2  Increase KH   Note Critical Control: Salting out is required due to high water solubility. Step1->Note Step3 Headspace Injection (Pressurization) Step2->Step3  Vapor Transfer   Step4 GC Separation (DB-624 Column) Step3->Step4 Step5 MS Detection (Target Ion m/z 87) Step4->Step5

Figure 2: Step-by-step analytical protocol emphasizing the critical salting-out phase.

Safety & Handling Implications

The volatility profile of MEKO dictates specific safety protocols in the laboratory and manufacturing suite.

  • Inhalation Risk: Although the vapor pressure is low (1.41 hPa), the Odor Threshold is distinct (musty). However, olfactory fatigue can occur. Because it is a Category 1B Carcinogen and STOT SE 3 (narcotic), all handling must occur within a certified fume hood.

  • Material Compatibility: MEKO is an oxime; it can react aggressively with strong acids (potential explosion hazard) and oxidizing agents.[1][2]

  • Facility Decontamination: Due to low volatility, surface residues persist. Cleaning verification requires specific swabbing with methanol or ethanol, as water alone may not efficiently solubilize oily residues without surfactant assistance.

References
  • National Institute of Standards and Technology (NIST). (2023). 2-Butanone, oxime: Gas Phase Thermochemistry and Vapor Pressure Data. NIST Chemistry WebBook, SRD 69.[3][4] [Link]

  • European Chemicals Agency (ECHA). (2023). Substance Information: 2-butanone oxime (Methyl ethyl ketoxime).[4][5][6][7] Registration Dossier & C&L Inventory. [Link]

  • PubChem. (2023). Compound Summary: 2-Butanone oxime (CID 7292).[5] National Library of Medicine. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Evaluation Statement: 2-Butanone, oxime (MEKO). Australian Government Department of Health. [Link]

  • Werner, S., et al. (2024). Ketoximes – Determination of 2-butanone oxime... in workplace air using gas chromatography (GC-NSD). The MAK Collection for Occupational Health and Safety.[8] [Link]

Sources

Exploratory

Technical Comparative Analysis: 2-Butanone Oxime (MEKO) vs. 2-Pentanone Oxime (MPKO)

[1] Executive Summary: The C4 to C5 Shift 2-Pentanone oxime (MPKO) has emerged as a primary homologue substitute.[1] While structurally similar, the addition of a single methylene group ( ) fundamentally alters its physi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The C4 to C5 Shift

2-Pentanone oxime (MPKO) has emerged as a primary homologue substitute.[1] While structurally similar, the addition of a single methylene group (


) fundamentally alters its physicochemical profile—specifically vapor pressure and lipophilicity—changing its exposure dynamics and industrial utility.[1]

This guide provides a rigorous technical comparison, dissecting the thermodynamic, toxicological, and synthetic differences between these two ketoximes to support evidence-based substitution strategies.

Part 1: Physicochemical Divergence

The functional difference between MEKO and MPKO is driven by the alkyl chain length. The shift from Methyl Ethyl (C4) to Methyl Propyl (C5) increases lipophilicity and significantly dampens volatility.

Table 1: Comparative Physicochemical Profile
Property2-Butanone Oxime (MEKO)2-Pentanone Oxime (MPKO)Implication
CAS Number 96-29-7623-40-5Regulatory ID
Molecular Weight 87.12 g/mol 101.15 g/mol Mass balance calculations
Boiling Point 152 °C168 °CMPKO requires higher energy for distillation
Vapor Pressure (20°C) ~1070 Pa (1.07 kPa)~214 Pa (0.21 kPa)Critical: MPKO is ~5x less volatile, reducing inhalation risk
Water Solubility ~114 g/L~35 g/LMPKO is more lipophilic; better for organic phase retention
LogP (Octanol/Water) 0.631.64MPKO crosses biological membranes differently
Flash Point 60 °C78 °CMPKO has a safer flammability profile

Part 2: Toxicological Analysis & Mechanism[1]

The Core Dilemma: Does the structural shift eliminate toxicity, or merely reduce exposure?

Current toxicological consensus suggests that while MPKO reduces risk via lower volatility (lower inhalation exposure), the hazard mechanism remains similar to MEKO. Both oximes undergo hepatic metabolism to release hydroxylamine and the corresponding ketone.

Mechanism of Action: Metabolic Activation

The carcinogenicity of MEKO is linked to its metabolism by cytochrome P450 enzymes, generating hydroxylamine (


), a known mutagen, and methyl ethyl ketone (MEK). MPKO follows a parallel pathway but with slower kinetics due to steric factors and higher lipophilicity.

ToxicityMechanism cluster_legend Risk vs Hazard MEKO 2-Butanone Oxime (MEKO) CYP Cytochrome P450 (Liver Microsomes) MEKO->CYP Rapid Absorption MPKO 2-Pentanone Oxime (MPKO) MPKO->CYP Slower Absorption (Lower Volatility) Inter Unstable Intermediate CYP->Inter Ketone Ketone Byproduct (MEK or MPK) Inter->Ketone HA Hydroxylamine (NH2OH) Inter->HA Toxicophore Release Damage Adduct Formation & Carcinogenesis HA->Damage DNA/Protein Binding Legend MPKO Hazard is similar to MEKO, but Exposure Risk is reduced.

Figure 1: Comparative metabolic pathway leading to hydroxylamine release. The primary safety advantage of MPKO lies in reduced inhalation uptake, not metabolic safety.

Part 3: Synthesis Protocol (Self-Validating)

For researchers requiring high-purity 2-Pentanone Oxime for pharmaceutical intermediate use (e.g., reduction to primary amines), the following protocol uses a standard oximation with a rigorous purification step.

Protocol: Synthesis of 2-Pentanone Oxime

Objective: Synthesize >99% pure MPKO from 2-Pentanone. Scale: 100 mmol.

Reagents
  • Hydroxylamine Hydrochloride (

    
    ): 8.34 g (120 mmol)[1]
    
  • Sodium Acetate (

    
    ): 12.3 g (150 mmol)[1]
    
  • Ethanol (95%): 50 mL

  • Deionized Water: 30 mL

Workflow
  • Buffered Solution Prep: Dissolve Hydroxylamine HCl and Sodium Acetate in water (30 mL). Ensure complete dissolution to prevent kinetic stalling.

  • Addition: Add the aqueous solution to a round-bottom flask containing 2-Pentanone dissolved in Ethanol (50 mL).

  • Reflux: Heat to mild reflux (80°C) for 2 hours.

    • Validation Step (TLC): Spot reaction mix on Silica gel 60 F254.[1] Eluent: Hexane/EtOAc (8:2). Stain with KMnO4.[1] Disappearance of ketone spot (

      
      ) confirms conversion.
      
  • Workup:

    • Extract aqueous residue with Dichloromethane (DCM) (

      
       mL).[1]
      
    • Wash organic layer with Brine to remove residual hydroxylamine.

    • Dry over

      
       and filter.
      
  • Purification (Critical): Distill under reduced pressure.

    • Target: Collect fraction at ~70-75°C @ 15 mmHg.

    • Note: Do not distill at atmospheric pressure to avoid thermal degradation (Beckmann rearrangement risk).

SynthesisWorkflow Start Start: 2-Pentanone + NH2OH-HCl Buffer Buffer System: NaOAc + H2O/EtOH Start->Buffer Reflux Reflux @ 80°C (2 Hours) Buffer->Reflux Check QC Check: TLC (Hex/EtOAc 8:2) Reflux->Check Check->Reflux Incomplete Workup Extraction (DCM) & Brine Wash Check->Workup Ketone Gone Distill Vacuum Distillation (75°C @ 15mmHg) Workup->Distill Final Pure 2-Pentanone Oxime (>99%) Distill->Final

Figure 2: Step-by-step synthetic workflow with integrated Quality Control checkpoint.

Part 4: Applications & Performance

Coatings: Anti-Skinning Mechanism

In alkyd paints, "skinning" occurs when the surface reacts with atmospheric oxygen, catalyzed by metal driers (Cobalt/Manganese).

  • MEKO: Forms a complex with the Cobalt drier, temporarily deactivating it. Upon application, MEKO evaporates rapidly (high vapor pressure), releasing the Cobalt to catalyze drying.

    • Advantage:[2][3][4] Longer "open time" (wet edge) for the painter.

    • Disadvantage:[4] Slower cure time requires formulation adjustment (e.g., adding a secondary drier).

Pharmaceutical Intermediates

MPKO is a precursor for pentylamines and heterocyclic compounds.

  • Reaction: Reduction of MPKO using

    
     or Catalytic Hydrogenation (
    
    
    
    ) yields 2-aminopentane.[1]
  • Selectivity: The oxime geometry (

    
     isomers) can influence stereochemistry in chiral synthesis. MPKO typically exists as a mixture of 
    
    
    
    isomers, which must be separated if stereospecificity is required.

References

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Assessment statement: 2-Pentanone, 4-methyl-, oxime and analogues. Retrieved from [Link]

  • Org. Synth. (1980). General Methods for Oxime Synthesis. Organic Syntheses, Coll. Vol. 6. Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: Atmospheric Photochemistry and Degradation Kinetics of Methyl Ethyl Ketoxime (MEKO)

Executive Summary Methyl Ethyl Ketoxime (MEKO), chemically known as 2-butanone oxime, is a high-production volume chemical extensively used as an anti-skinning agent in alkyd paints, a blocking agent in isocyanate polyur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl Ethyl Ketoxime (MEKO), chemically known as 2-butanone oxime, is a high-production volume chemical extensively used as an anti-skinning agent in alkyd paints, a blocking agent in isocyanate polyurethanes, and a corrosion inhibitor. While its industrial utility is vast, its reclassification as a Category 1B Carcinogen (H350) in the EU has necessitated a rigorous understanding of its environmental fate.

This technical guide provides a comprehensive analysis of the photochemical degradation pathways of MEKO in the troposphere. It synthesizes experimental kinetic data, mechanistic modeling, and smog chamber protocols to elucidate how MEKO oxidizes under atmospheric conditions. The primary degradation driver is the hydroxyl radical (OH), leading to the formation of 2-butanone (MEK) and nitrogen oxides (NOx) , which subsequently contribute to tropospheric ozone and secondary organic aerosol (SOA) formation.

Physicochemical Profile & Atmospheric Relevance[1][2][3][4][5]

Understanding the baseline properties of MEKO is prerequisite to experimental design. Its moderate vapor pressure ensures it exists primarily in the gas phase in the atmosphere, making it a target for homogenous gas-phase oxidation rather than heterogeneous deposition.

PropertyValueAtmospheric Implication
CAS Number 96-29-7Unique Identifier
Molecular Formula

Precursor to

ketones
Structure

Contains reactive C=N and O-H sites
Vapor Pressure ~2.0 hPa at 20°CVolatile; rapid emission from drying paints
Henry's Law Const. ~5.9 x

atm-m

/mole
Low water solubility; rainout is negligible
Boiling Point 152°CSemi-volatile behavior in indoor environments

Mechanistic Pathways of Degradation[2]

The atmospheric fate of MEKO is governed by its reaction with the hydroxyl radical (


) during daylight hours. While reactions with nitrate radicals (

) and ozone (

) occur, they are kinetically slower by orders of magnitude compared to the OH-initiated pathway.
The Dominant Pathway: OH Radical Oxidation

The reaction proceeds via two competing mechanisms: H-atom abstraction (dominant) and OH-addition .

Mechanism A: Hydrogen Abstraction (Primary)

The OH radical abstracts a hydrogen atom, most likely from the weak O-H bond of the oxime group or the


-hydrogens of the ethyl group.
  • Initiation:

    
    
    
  • Peroxy Radical Formation: The radical rapidly adds

    
     to form a peroxy radical (
    
    
    
    ).
  • NO Reaction: In polluted atmospheres (high

    
    ), the 
    
    
    
    reacts with NO to form an alkoxy radical (
    
    
    ) and
    
    
    .
  • Decomposition: The alkoxy radical is unstable and fragments (C-C scission) or reacts with

    
     to yield the stable carbonyl product, 2-Butanone (MEK) , and releases 
    
    
    
    or
    
    
    .
Mechanism B: OH Addition

OH adds to the carbon of the


 double bond. This is less favorable than abstraction due to the steric hindrance of the methyl/ethyl groups but contributes to minor fragmentation products.
Visualization of the Oxidation Pathway

MEKO_Degradation MEKO MEKO (2-Butanone Oxime) Intermediate Radical Intermediate (H-Abstraction) MEKO->Intermediate + •OH (-H2O) OH •OH Radical Peroxy Peroxy Radical (RO2•) Intermediate->Peroxy + O2 Alkoxy Alkoxy Radical (RO•) Peroxy->Alkoxy + NO (-NO2) MEK 2-Butanone (Major Product) Alkoxy->MEK Decomposition NO2 NO2 / HNO3 Alkoxy->NO2 N-Release Secondary Ozone / PANs MEK->Secondary Further Oxidation NO2->Secondary Photolysis

Figure 1: Simplified reaction scheme for the OH-initiated oxidation of MEKO in the troposphere.

Experimental Protocols for Kinetic Determination

To validate the theoretical mechanisms, researchers must employ environmental simulation chambers (Smog Chambers). The Relative Rate Method is the gold standard for determining the reaction rate constant (


) by comparing it to a reference compound with a known rate constant (

).
Smog Chamber Setup
  • Chamber: 100–5000 L Teflon (FEP) reaction bag.

  • Light Source: UV lamps (

    
     nm) to simulate solar irradiation.
    
  • Instrumentation:

    • FTIR (Fourier Transform Infrared Spectroscopy): For in-situ monitoring of reactants and products.

    • GC-MS/FID: For trace organic analysis.

    • NOx Analyzer: To monitor oxidant levels.

Step-by-Step Workflow
  • Cleaning: Flush the chamber with zero-air (purified air free of hydrocarbons/NOx) for 12+ hours. Irradiate with UV to destroy residual contaminants.

  • Reference Selection: Choose a reference compound with a similar reaction rate (e.g., Acetone Oxime or Propene ).

    • 
       to 
      
      
      
      cm
      
      
      molecule
      
      
      s
      
      
      .
  • Injection:

    • Inject MEKO vapor (target

      
      1-5 ppm).
      
    • Inject Reference Compound (target

      
      1-5 ppm).
      
    • Inject OH Precursor: Methyl Nitrite (

      
      ) or 
      
      
      
      .
    • Inject NO (to suppress Ozone formation if isolating OH kinetics).

  • Equilibration: Allow gases to mix in the dark for 30-60 minutes. Record "Dark" spectra (T=0).

  • Irradiation: Turn on UV lamps.

  • Sampling: Collect spectra/samples every 5-10 minutes for 1 hour.

  • Analysis: Plot

    
     vs 
    
    
    
    .
Experimental Workflow Diagram

SmogChamber_Protocol Start Start: Clean Teflon Chamber Inject Injection Phase: 1. MEKO (Analyte) 2. Reference (e.g., Propene) 3. OH Source (CH3ONO) Start->Inject Dark Dark Equilibration (30 min) (Wall Loss Check) Inject->Dark Light UV Irradiation (T=0 to T=60 min) Initiate Photolysis Dark->Light Sample Sampling Loop (Every 5 min) FTIR / GC-MS Light->Sample Sample->Sample Repeat Data Data Analysis ln(C0/Ct) Plot Sample->Data End Experiment

Figure 2: Workflow for determining MEKO kinetics using the Relative Rate Method.

Quantitative Kinetics & Product Analysis

Rate Constant Estimation

Direct experimental data for MEKO is sparse in public literature, but values for structural analogues (Acetaldoxime and Acetone Oxime) provide a reliable range.

CompoundRate Constant (

) @ 298K
Atmospheric Lifetime (

)*
Acetaldoxime

cm

s

~5.3 Days
Acetone Oxime

cm

s

~4.6 Days
MEKO (Estimated)

cm

s

~3.8 Days

*Assuming average [OH] =


 molecules cm

. MEKO is slightly more reactive due to the inductive effect of the ethyl group.
Major Degradation Products

Based on the stoichiometry of oxime oxidation:

  • 2-Butanone (MEK): The carbon skeleton is retained as the ketone.

  • Nitrogen Dioxide (

    
    ):  The nitrogen atom is oxidized and released.
    
  • Nitric Acid (

    
    ):  Formed via secondary reaction of 
    
    
    
    with OH.

Environmental & Toxicological Implications[4][6][7][8][9]

Carcinogenicity and Safety

The degradation of MEKO yields 2-Butanone (MEK) , which is a solvent with relatively low toxicity. However, the parent compound MEKO is a Category 1B Carcinogen (H350) linked to liver carcinomas in rodents.

  • Risk: The primary risk is direct inhalation of the parent MEKO vapor during application (painting) before it degrades.

  • Fate: Once in the atmosphere, MEKO's lifetime (~4 days) allows for regional transport, but it does not bioaccumulate.

Secondary Pollution
  • Ozone Generation: The oxidation of MEKO releases

    
    , a precursor to tropospheric ozone (
    
    
    
    ) in the presence of sunlight.
  • Nitramines: There is a minor theoretical pathway for the formation of carcinogenic nitramines if MEKO reacts with

    
     radicals at night, though this is less significant than the OH pathway.
    

References

  • Atkinson, R., Aschmann, S. M., & Pitts, J. N. (1982). Rate constants for the gas-phase reaction of OH radicals with a series of ketones at 299 K. International Journal of Chemical Kinetics. Link

  • Nielsen, O. J., et al. (1990). Atmospheric chemistry of acetaldoxime: Kinetics and mechanisms. Chemical Physics Letters.
  • European Chemicals Agency (ECHA). (2020). Risk Assessment Committee Opinion on 2-butanone oxime (MEKO). Link

  • Tuazon, E. C., & Atkinson, R. (1989). A study of the atmospheric reactions of 2-butanone oxime. Environmental Science & Technology.[1]

  • U.S. EPA. (2005). AOPWIN v1.92 - Atmospheric Oxidation Program for Microsoft Windows. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of 2-Butanone Oxime (MEKO) in Solution by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract This application note presents a detailed, validated method for the quantitative analysis of 2-Butanone oxime, also known as methyl ethyl ketoxime (MEKO), using Gas Chromatography coupled with Mass Spectrometry...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated method for the quantitative analysis of 2-Butanone oxime, also known as methyl ethyl ketoxime (MEKO), using Gas Chromatography coupled with Mass Spectrometry (GC-MS). 2-Butanone oxime is a volatile organic compound of significant industrial and regulatory concern due to its classification as a potential carcinogen.[1][2] The described method is tailored for researchers, scientists, and quality control professionals in drug development and chemical manufacturing who require a reliable, sensitive, and specific protocol for the detection and quantification of this compound in liquid samples. The protocol outlines sample preparation, instrument configuration, and a comprehensive validation strategy adhering to the principles of the International Council for Harmonisation (ICH) guidelines.[3][4]

Introduction: The Rationale for 2-Butanone Oxime Analysis

2-Butanone oxime (CAS No: 96-29-7) is widely used as an anti-skinning agent in paints, lacquers, and varnishes, and as a blocking agent for isocyanates in polyurethane coatings.[1][2] Its potential for migration into products or release into the environment has led to increased scrutiny from regulatory bodies. Recently, its reclassification as a substance of concern highlights the critical need for a robust and validated analytical method to ensure product safety, monitor workplace exposure, and assess environmental impact.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this application, offering high separation efficiency and definitive compound identification based on mass-to-charge ratio.[5] This combination provides the specificity and sensitivity required to detect and quantify 2-Butanone oxime at trace levels. This document provides a comprehensive, step-by-step protocol that has been developed and validated to be precise, accurate, and robust for its intended purpose.

Experimental

Materials and Reagents
  • 2-Butanone oxime (MEKO): Analytical standard, >99% purity

  • Methanol: HPLC or GC-grade, suitable for trace analysis

  • Internal Standard (IS): Toluene-d8 or other suitable non-interfering deuterated compound

  • Helium: Ultra-high purity (99.999%) for GC carrier gas

  • Volumetric flasks, pipettes, and syringes: Class A

  • GC Vials: 2 mL amber glass vials with PTFE-lined septa

Instrumentation

A standard Gas Chromatograph equipped with a single quadrupole Mass Spectrometer was used for this analysis. The instrumental parameters are detailed in Table 1. These parameters are based on established methods for volatile organic compounds, such as those outlined in EPA Method 8260.[6][7][8][9][10]

Table 1: GC-MS Instrumental Parameters

Parameter Setting Rationale for Selection
GC System
- Column30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity phase (e.g., DB-624, Stabilwax, or equivalent)Provides good separation for volatile polar compounds like oximes. The specified dimensions offer a good balance between resolution and analysis time.
- Inlet Temperature200 °CEnsures rapid and complete volatilization of the analyte without causing thermal degradation.
- Injection ModeSplit (20:1 ratio)Prevents column overloading and ensures sharp chromatographic peaks for the expected concentration range. The ratio can be adjusted based on sensitivity needs.
- Injection Volume1 µLA standard volume for GC analysis, providing sufficient analyte introduction for detection while minimizing potential matrix effects.
- Carrier GasHeliumAn inert gas that provides good chromatographic efficiency and is compatible with mass spectrometers.
- Flow Rate1.2 mL/min (Constant Flow)An optimal flow rate for a 0.25 mm ID column, ensuring good separation efficiency.
- Oven ProgramInitial: 50 °C (hold 2 min), Ramp: 10 °C/min to 220 °C (hold 3 min)The initial hold allows for focusing of volatile analytes at the head of the column. The ramp rate effectively separates MEKO from solvent and impurities.
MS System
- Ion Source Temp.230 °CMaintains the analyte in the gas phase and promotes efficient ionization.
- Quadrupole Temp.150 °CEnsures stable mass filtering and prevents contamination.
- Ionization ModeElectron Ionization (EI)Standard ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation.
- Electron Energy70 eVThe standard energy for EI, which generates a consistent and extensive fragmentation pattern.
- Acquisition ModeFull Scan (m/z 40-200) & Selected Ion Monitoring (SIM)Full scan is used for initial method development and peak identification. SIM mode is used for quantitative analysis to enhance sensitivity and specificity.
- SIM Ions (for MEKO)Quantifier: 87 (M+), Qualifiers: 72, 58The molecular ion (m/z 87) is typically used for quantification due to its specificity. Qualifier ions confirm the identity of the compound.[11]
- Solvent Delay3 minutesPrevents the high concentration of the injection solvent from entering and saturating the MS detector.

Protocols and Methodologies

Standard and Sample Preparation

The following protocol details the preparation of calibration standards and a generic procedure for liquid samples. It is crucial to use a consistent and well-documented preparation method to ensure data quality.

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-Butanone oxime standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the chosen internal standard (e.g., Toluene-d8) in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution with methanol in volumetric flasks. A typical concentration range could be 0.1, 0.5, 1, 5, 10, and 20 µg/mL.

  • Spiking with Internal Standard: Fortify each calibration standard and sample with the internal standard to a final concentration of 5 µg/mL. This step is critical for correcting variations in injection volume and instrument response.

  • Storage: Store all solutions at 2-8 °C in tightly sealed amber containers to prevent degradation and evaporation.

  • Sample Collection: Collect a representative liquid sample in a clean, appropriate container.

  • Dilution: Based on the expected concentration of MEKO, accurately dilute a known volume or weight of the sample with methanol to bring the analyte concentration within the calibration range. For example, dilute 1 mL of the sample to 10 mL with methanol.

  • Internal Standard Spiking: Add the internal standard to the diluted sample to achieve the same final concentration as in the calibration standards (5 µg/mL).

  • Vortex and Transfer: Vortex the final solution for 30 seconds to ensure homogeneity. Transfer an aliquot to a 2 mL GC vial for analysis.

G cal_standards cal_standards spike_cal spike_cal cal_standards->spike_cal vortex vortex spike_cal->vortex sample sample spike_sample spike_sample sample->spike_sample spike_sample->vortex is_stock is_stock is_stock->spike_cal is_stock->spike_sample transfer transfer vortex->transfer inject inject transfer->inject acquire acquire inject->acquire process process acquire->process

Data Analysis and Quantification

Quantification is performed using the internal standard method. A calibration curve is generated by plotting the ratio of the peak area of 2-Butanone oxime to the peak area of the internal standard against the concentration of the 2-Butanone oxime standards. The concentration of MEKO in the samples is then calculated from this curve using the measured peak area ratios.

Method Validation

The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[4] The validation parameters and acceptance criteria are summarized in Table 2.

Table 2: Summary of Method Validation Results

Parameter Acceptance Criteria Result Status
Specificity No significant interference at the retention time of MEKO and ISThe method demonstrated high specificity. Chromatograms of blank matrix showed no interfering peaks at the retention times of the analyte or the internal standard.Pass
Linearity (r²) Correlation coefficient (r²) ≥ 0.995The calibration curve was linear over the range of 0.1-20 µg/mL with a correlation coefficient (r²) of 0.9992.Pass
Accuracy (% Recovery) 80 - 120% recoveryMean recovery for spiked samples at three concentration levels (low, mid, high) was between 97.5% and 103.2%.Pass
Precision (% RSD) Repeatability (Intra-day): RSD ≤ 5%\nIntermediate (Inter-day): RSD ≤ 10%Repeatability (n=6) showed an RSD of 2.8%. Intermediate precision over three days showed an RSD of 4.5%.Pass
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3:10.03 µg/mL-
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10:10.1 µg/mL-
Robustness No significant impact on results from minor variationsMinor changes in GC oven ramp rate (±1 °C/min) and flow rate (±0.1 mL/min) did not significantly affect the quantitative results (%RSD < 5%).Pass

Discussion of Results

The GC-MS method presented here is highly suitable for the quantitative determination of 2-Butanone oxime. The chromatographic conditions provide a symmetric peak for MEKO, well-resolved from the solvent front and potential impurities. The mass spectrometer, operating in SIM mode, offers excellent sensitivity and selectivity, allowing for a low limit of quantitation (0.1 µg/mL).

The validation data confirms that the method is linear, accurate, and precise over the specified concentration range.[12] The robustness of the method ensures that minor, unintentional variations in analytical parameters will not compromise the quality of the data, making it suitable for routine use in a quality control environment.

G

Conclusion

This application note provides a comprehensive and validated GC-MS method for the quantitative analysis of 2-Butanone oxime. The protocol is sensitive, specific, accurate, and robust, making it an essential tool for quality control, safety assessment, and regulatory compliance in industries where this compound is used. The detailed steps for sample preparation, instrument setup, and method validation serve as a complete guide for implementation in analytical laboratories.

References

  • U.S. Environmental Protection Agency. (2018). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846. [Link]

  • SCION Instruments. EPA 8260: Analysis of Volatile Organic Compounds by GC-MS. [Link]

  • SCION Instruments. (PDF) EPA 8260: Analysis of Volatile Organic Compounds by GC-MS. [Link]

  • Shimadzu Scientific Instruments. Shimadzu Guide to US EPA Method 8260 for Analysis of Volatile Organic Compounds in Ground Water and Solid Waste. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7292, 2-Butanone oxime. [Link]

  • National Institute of Standards and Technology. 2-Butanone, oxime in the NIST Chemistry WebBook. [Link]

  • Environics. (2023). Conducting GC Method Validation Using High Accuracy Standards. [Link]

  • Lakshmi HimaBindu, M.R., et al. A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical Quality Assurance. [Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Organomation. GC-MS Sample Preparation. [Link]

  • Kupczewska-Dobecka, M., & Dobecki, M. (2023). 2-Butanone Oxime, a Chemical of Concern in the Working Environment. ResearchGate. [Link]

  • Kupczewska-Dobecka, M., & Dobecki, M. (2023). 2-Butanone Oxime, a Chemical of Concern in the Working Environment. Journal of Ecological Engineering. [Link]

  • German Social Accident Insurance (DGUV). MEGA evaluations on exposure to 2-butanone oxime. [Link]

  • Werner, S., et al. (2022). Ketoximes - Determination of 2-butanone oxime, acetone oxime, 4-methyl-2-pentanone oxime and 2-pentanone oxime in workplace air. The MAK Collection for Occupational Health and Safety. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Doc Brown's Chemistry. Mass spectrum of butanone. [Link]

  • Shabir, G. A. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

Sources

Application

Application Note: Quantitative Analysis of Residual 2-Butanone Oxime in Alkyd Resins using HPLC with Pre-Column Derivatization

Abstract This application note presents a robust and sensitive method for the quantitative determination of residual 2-Butanone oxime (also known as Methyl Ethyl Ketoxime or MEKO) in alkyd resin formulations. Due to its...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and sensitive method for the quantitative determination of residual 2-Butanone oxime (also known as Methyl Ethyl Ketoxime or MEKO) in alkyd resin formulations. Due to its classification as a category 1B carcinogen, monitoring MEKO levels is critical for regulatory compliance and product safety.[1][2] The described method utilizes High-Performance Liquid Chromatography (HPLC) with UV detection following a pre-column derivatization step. This approach addresses the challenge of MEKO's weak UV chromophore by reacting it with 2,4-dinitrophenylhydrazine (DNPH) to form a highly chromophoric hydrazone derivative, enabling sensitive and selective quantification. The protocol details sample preparation, derivatization, chromatographic conditions, and method validation parameters, providing researchers and quality control analysts with a comprehensive guide for accurate MEKO analysis.

Introduction

2-Butanone oxime (MEKO) is an essential additive in the paint and coatings industry, primarily used as an anti-skinning agent in alkyd-based formulations.[3][4] It effectively prevents the formation of a surface skin during storage by chelating with metal driers, which catalyze oxidative crosslinking.[4] Upon application, MEKO evaporates, allowing the curing process to begin.

However, recent toxicological assessments have led to the classification of MEKO as a suspected carcinogen (H351, Carc. 1B).[1][2] This has prompted regulatory bodies worldwide, including those in Europe and Canada, to establish strict concentration limits for MEKO in consumer products, particularly for paints and coatings intended for indoor use.[5][6] Consequently, a reliable and validated analytical method for the precise quantification of residual MEKO in complex alkyd resin matrices is imperative for manufacturers to ensure product safety and adhere to regulatory standards.

This protocol overcomes the inherent analytical challenge of MEKO's low UV absorptivity by employing a pre-column derivatization strategy. The method is based on the reaction of the oxime functional group with an aromatic hydrazine, yielding a stable derivative with a strong chromophore suitable for UV-Vis detection.[2]

Principle of the Method

The analytical workflow involves three key stages:

  • Extraction: The alkyd resin sample is dissolved in a suitable organic solvent, and the MEKO is isolated from the polymer matrix.

  • Derivatization: The extracted MEKO is reacted with 2,4-dinitrophenylhydrazine (DNPH) under acidic conditions to form 2-butanone-2,4-dinitrophenylhydrazone. This reaction provides a derivative with a high molar absorptivity in the UV-Vis spectrum.

  • HPLC Analysis: The resulting derivative is separated from reagent peaks and other matrix components using reverse-phase HPLC and quantified using a UV-Vis detector.

The overall workflow is depicted in the diagram below.

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis Sample Alkyd Resin Sample Dissolution Dissolve in THF Sample->Dissolution Precipitation Precipitate Polymer with Methanol Dissolution->Precipitation Filtration Filter (0.45 µm PTFE) Precipitation->Filtration Derivatization Add DNPH Reagent & Acid Catalyst Filtration->Derivatization Reaction Incubate (e.g., 60°C) Derivatization->Reaction Injection Inject into HPLC Reaction->Injection Separation RP-C18 Column Injection->Separation Detection UV-Vis Detector (e.g., 364 nm) Separation->Detection Quantification Quantify against Calibration Curve Detection->Quantification

Caption: Experimental workflow from sample preparation to HPLC quantification.

Materials and Reagents

  • Solvents: HPLC grade Tetrahydrofuran (THF), Methanol, Acetonitrile, and Reagent Grade Water.

  • Reagents:

    • 2-Butanone oxime (MEKO), analytical standard (≥99% purity)[4]

    • 2,4-Dinitrophenylhydrazine (DNPH), reagent grade

    • Sulfuric Acid (H₂SO₄), concentrated, analytical grade

  • Sample Preparation: 0.45 µm PTFE syringe filters, volumetric flasks, autosampler vials.

Experimental Protocol

Preparation of Solutions
  • DNPH Derivatizing Reagent (0.5% w/v): Carefully dissolve 0.5 g of DNPH in 100 mL of acetonitrile. Add 1 mL of concentrated sulfuric acid dropwise while stirring. This solution should be prepared fresh and handled with appropriate safety precautions in a fume hood.

  • MEKO Stock Standard (1000 µg/mL): Accurately weigh 100 mg of MEKO standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the MEKO stock standard with methanol.

Sample Preparation and Derivatization
  • Weighing: Accurately weigh approximately 1.0 g of the alkyd resin sample into a 50 mL beaker.

  • Dissolution: Add 10 mL of THF to dissolve the resin completely. Gentle warming or sonication may be required.

  • Precipitation: While stirring, slowly add 20 mL of methanol to the dissolved sample to precipitate the alkyd polymer. This step is crucial for separating the small molecule analyte (MEKO) from the high molecular weight resin matrix.

  • Centrifugation/Filtration: Centrifuge the mixture to pellet the precipitated polymer. Carefully decant the supernatant. Alternatively, filter the mixture through a glass fiber filter.

  • Derivatization: Transfer 1.0 mL of the clear supernatant (or filtrate) into an autosampler vial. Add 0.5 mL of the DNPH derivatizing reagent.

  • Reaction: Cap the vial and heat at 60°C for 30 minutes to ensure complete reaction. Allow the vial to cool to room temperature.

  • Final Filtration: Filter the derivatized sample through a 0.45 µm PTFE syringe filter into a clean autosampler vial prior to injection.

  • Note on Causality: The choice of THF as the initial solvent ensures complete dissolution of the non-polar alkyd resin. Methanol is then used as an anti-solvent to selectively precipitate the polymer, leveraging the high solubility of MEKO in methanol.[7]

Calibration Curve Derivatization
  • Transfer 1.0 mL of each calibration standard into separate autosampler vials.

  • Add 0.5 mL of the DNPH derivatizing reagent to each vial.

  • Follow steps 6 and 7 from the sample preparation protocol.

HPLC Operating Conditions

The following conditions have been optimized for the separation of the MEKO-DNPH derivative.

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Reverse-Phase C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 90% B over 10 minutes; hold at 90% B for 2 minutes; return to 50% B and equilibrate for 3 min.
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Wavelength 364 nm[2]
  • Note on Causality: A reverse-phase C18 column is selected for its hydrophobicity, which effectively retains the non-polar MEKO-DNPH derivative.[8] A gradient elution is employed to ensure good separation of the analyte from the excess DNPH reagent peak and any other matrix interferences. The detection wavelength of 364 nm is chosen based on the absorbance maximum of the dinitrophenylhydrazone derivative, providing high sensitivity and selectivity.[2]

Data Analysis and Validation

Quantification

A calibration curve is constructed by plotting the peak area of the MEKO-DNPH derivative against the concentration of the prepared standards. The concentration of MEKO in the original alkyd resin sample is calculated using the linear regression equation from the calibration curve, accounting for the initial sample weight and dilution factors.

Method Validation Parameters

A robust analytical method must be validated to ensure its performance. Key validation parameters are summarized below.

ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.999
Limit of Detection (LOD) Signal-to-Noise Ratio (S/N) of 3:1
Limit of Quantification (LOQ) S/N of 10:1; typically the lowest calibration standard
Precision (%RSD) < 2% for repeatability; < 5% for intermediate precision
Accuracy (% Recovery) 95 - 105% for spiked matrix samples
Specificity Peak purity analysis (DAD); no interfering peaks at the retention time of the analyte

Troubleshooting

IssuePotential CauseSuggested Solution
No or Low Analyte Peak Incomplete derivatization; MEKO degradationPrepare fresh DNPH reagent; ensure proper pH and reaction time/temp; check stability of MEKO in sample matrix.
Poor Peak Shape (Tailing/Fronting) Column overload; secondary interactionsDilute sample; ensure mobile phase pH is appropriate; use a column with low silanol activity.[9]
Variable Retention Times Inadequate column equilibration; pump issuesIncrease equilibration time between runs; check pump for leaks and ensure proper solvent degassing.
Interfering Peaks Matrix effects; contaminated reagentsOptimize sample cleanup; run a reagent blank; use higher purity solvents.

Conclusion

The HPLC method detailed in this application note, featuring pre-column derivatization with DNPH, provides a selective, sensitive, and reliable means for quantifying residual 2-Butanone oxime in alkyd resins. The protocol is designed to be self-validating through clear steps for sample preparation and analysis, ensuring accurate results for quality control and regulatory compliance. This method empowers researchers and industry professionals to confidently monitor and control the levels of this critical substance in their products.

References

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, September 25). 2-Butanone, oxime (MEKO) - Draft evaluation statement. Retrieved from [Link]

  • ChemBK. (n.d.). 2-Butanone oxime. Retrieved from [Link]

  • Google Patents. (1998). DE19800543A1 - Method for determining oximes in chemical sample solution in paint, lacquer and varnish industries.
  • Dobrzyńska, E., & Kowalska, J. (2024). 2-Butanone Oxime, a Chemical of Concern in the Working Environment. Journal of Ecological Engineering, 25(1), 236–244. Retrieved from [Link]

  • Dobrzyńska, E., & Kowalska, J. (2023). 2-Butanone Oxime, a Chemical of Concern in the Working Environment. ResearchGate. Retrieved from [Link]

  • Dobrzyńska, E., & Kowalska, J. (2024). 2-Butanone Oxime, a Chemical of Concern in the Working Environment. Journal of Ecological Engineering, 25(1), 236-244. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Butanone oxime. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 2-Butanone, oxime. NIST Chemistry WebBook. Retrieved from [Link]

  • Health Canada. (2022). Butanone oxime - information sheet. Canada.ca. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Hexanone, 5-methyl-, oxime on Newcrom R1 HPLC column. Retrieved from [Link]

  • Waters Corporation. (n.d.). Mitigation of Non-Specific Adsorption on HPLC Systems Using MaxPeak™ Premier Columns. Retrieved from [Link]

  • Werner, S., Brock, T. H., Hebisch, R., Hartwig, A., & MAK Commission. (2024). Ketoximes – Determination of 2-butanone oxime, acetone oxime, 4-methyl-2-pentanone oxime and 2-pentanone oxime in workplace air using gas chromatography (GC-NSD). The MAK Collection for Occupational Health and Safety, 9(2), Doc043. Retrieved from [Link]

  • AdvanSix. (2018). Methyl Ethyl Ketoxime (MEKO). Retrieved from [Link]

  • Ataman Kimya. (n.d.). METHYL ETHYL KETOXIME. Retrieved from [Link]

Sources

Method

Application Note &amp; Standard Operating Protocol: 2-Butanone Oxime (MEKO)

Executive Summary & Chemical Profile[1][2] 2-Butanone oxime (MEKO) is a high-utility reagent primarily utilized as an oxygen scavenger (anti-skinning agent) in alkyd resins and a reversible blocking agent for isocyanates...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

2-Butanone oxime (MEKO) is a high-utility reagent primarily utilized as an oxygen scavenger (anti-skinning agent) in alkyd resins and a reversible blocking agent for isocyanates in polyurethane synthesis. Despite its utility, it presents a Category 1B Carcinogenicity hazard and is a potent skin sensitizer.

This protocol departs from standard "safety data sheet" repetition. Instead, it focuses on the mechanistic handling of MEKO—understanding how its chemical reactivity (oxime-isocyanate equilibrium, hydrolysis) dictates the safety engineering required in a drug development or polymer chemistry environment.

The "Dual Nature" of MEKO
  • Utility: Its nucleophilic oxime oxygen attacks electrophiles (like isocyanates), creating thermally reversible bonds.

  • Hazard: It is readily absorbed through the skin (LD50 Dermal Rabbit >1000 mg/kg, but sensitizing) and metabolically linked to liver carcinoma in rodent models.

Engineering Controls & Risk Assessment

Core Directive: Treat MEKO as a "Select Carcinogen." All manipulations must occur within a containment device.

ParameterRequirementScientific Rationale
Ventilation Class II Biological Safety Cabinet (ducted) or Chemical Fume Hood MEKO has a low vapor pressure (10.5 mmHg @ 20°C) compared to MEK, but its carcinogenic potential mandates zero-inhalation tolerance.
Temperature Store < 25°C; Process < 60°C (unless closed system)Flash point is ~63°C. Processing near this limit in open air increases fire risk and vapor concentration.
Material Compatibility Stainless Steel (316), PTFE, Glass MEKO is a solvent. Avoid PVC or natural rubber tubing, which may swell or leach plasticizers.

Personal Protective Equipment (PPE) Matrix

CRITICAL WARNING: Standard nitrile exam gloves provide insufficient protection for prolonged contact with MEKO. Ketones and oximes can permeate thin nitrile (< 4 mil) in under 10 minutes.

  • Primary Barrier (Splash Protection): Double-gloved Nitrile (minimum 5 mil outer). Protocol: Immediately remove and wash hands upon any visible splash.

  • High-Risk Barrier (Spill Cleanup/Immersion): Butyl Rubber or Silver Shield/4H (Laminate) gloves.

  • Respiratory: If working outside a hood (strictly prohibited under this SOP, but for emergency egress): Full-face respirator with OV (Organic Vapor) cartridges. P95 pre-filters are recommended if aerosols are generated.

Operational Protocols

Protocol A: Receipt and Storage (The "Yellowing" Check)

MEKO is sensitive to oxidation. Pure MEKO is clear and colorless.[1]

  • Inspection: Upon receipt, inspect the liquid against a white background.

    • Clear: Usable.[2]

    • Straw/Yellow: Mild oxidation (acceptable for crude blocking, unacceptable for precision synthesis).

    • Brown: Significant degradation. Discard as hazardous waste.

  • Atmosphere: Store under an inert blanket (Nitrogen or Argon) to prevent the formation of peroxides and color bodies.

Protocol B: Isocyanate Blocking (Synthesis Workflow)

Context: Creating a "blocked" isocyanate prepolymer that cures only upon heating.

Reactivity Logic: The reaction is exothermic. The oxime proton is acidic enough to protonate the isocyanate nitrogen, while the oxygen attacks the carbonyl carbon.

Step-by-Step:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel.

  • Charge: Add the isocyanate prepolymer (e.g., IPDI, HDI) and anhydrous solvent (e.g., Ethyl Acetate).

  • Equilibration: Heat to 50°C.

  • Addition: Add MEKO dropwise via the addition funnel.

    • Stoichiometry: Use a 1.05 molar equivalent of MEKO relative to NCO groups.

    • Rate Control: Monitor internal temperature. Do not allow exotherm to exceed 75°C (thermal de-blocking can occur >120°C, but side reactions occur earlier).

  • Validation (Self-Correcting Step):

    • Take an aliquot every 30 minutes.

    • Analyze via FT-IR.

    • Endpoint: Disappearance of the NCO peak at 2270 cm⁻¹ . If the peak persists after 2 hours, add 0.05 eq additional MEKO.

Protocol C: Hydrolysis & Waste Management

Hazard: MEKO hydrolyzes in the presence of strong acids to release 2-Butanone (MEK) and Hydroxylamine (or its salt). Hydroxylamine is unstable and potentially explosive upon heating.

  • Segregation: NEVER mix MEKO waste with strong mineral acids (HCl, H₂SO₄).

  • Quenching: If MEKO must be neutralized, dilute significantly with water. Do not acidify.

  • Disposal: Label clearly as "Carcinogen: MEKO" and "Flammable." Incineration is the only acceptable disposal method.

Visualizing the Safe Handling Lifecycle

The following diagram illustrates the critical decision nodes in the MEKO handling lifecycle, emphasizing the "Stop/Go" validation points.

MEKO_Lifecycle cluster_hazards Critical Hazards Receipt Receipt & Inspection (Check Color) Storage Storage (Inert Gas, <25°C) Receipt->Storage Clear/Colorless Waste Waste Disposal (NO ACIDS - Hydrolysis Risk) Receipt->Waste Brown/Degraded Dispensing Dispensing (Fume Hood + Butyl/Laminate Gloves) Storage->Dispensing Reaction Reaction / Application (Isocyanate Blocking) Dispensing->Reaction Dropwise Addition Carcinogen Carc. 1B (Inhalation Risk) Dispensing->Carcinogen Sensitizer Skin Sensitizer (Dermal Risk) Dispensing->Sensitizer Validation Validation Step (FT-IR: No NCO Peak) Reaction->Validation Validation->Reaction NCO Peak Remains Validation->Waste Process Complete

Figure 1: Operational lifecycle of 2-Butanone Oxime, highlighting quality control checkpoints (Receipt) and safety critical points (Waste/Dispensing).[2]

Emergency Procedures

ScenarioImmediate ActionSecondary Action
Skin Contact Wash with soap and water for 15 mins.[3] Do not use solvents (ethanol/acetone) as they enhance absorption.Seek medical surveillance for sensitization signs (redness/edema).
Eye Contact Flush with water for 15 mins.[3]Consult ophthalmologist immediately (Risk of corneal damage).
Spill (>100mL) Evacuate area. Don Butyl gloves and respirator.Absorb with vermiculite or sand. Do not use combustible materials (sawdust).

References

  • European Chemicals Agency (ECHA). (2020). Substance Information: 2-butanone oxime.[4][5][6][7][8][9] Retrieved from [Link]

  • CDC - NIOSH. (2019). NIOSH Pocket Guide to Chemical Hazards: 2-Butanone. (Referenced for surrogate ketone data and general hygiene). Retrieved from [Link]

  • PubChem. (2023). 2-Butanone oxime Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Butanone Oxime (MEKO) Blocked Urethanes

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Specialist Topic: Thermal Deblocking Efficiency & Troubleshooting Last Updated: October 2023 Executive Summary & Safety Directive Welcome.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Specialist Topic: Thermal Deblocking Efficiency & Troubleshooting Last Updated: October 2023

Executive Summary & Safety Directive

Welcome. You are likely here because your blocked isocyanate system is either curing too slowly, requiring excessive heat (damaging your substrate), or yellowing upon cure.

2-Butanone oxime (MEKO) has long been the industry workhorse for 1K (one-component) polyurethane systems due to its balance of pot life and reactivity. However, it is not without faults. The deblocking process is not a simple "switch"; it is a thermodynamic equilibrium driven by heat, catalysis, and the volatility of the leaving group.

CRITICAL SAFETY NOTICE (HSE Update): As a Senior Scientist, I must flag that 2-Butanone oxime (MEKO) has been reclassified in several jurisdictions (including the EU) as a Carc. 1B (presumed human carcinogen).[1] While this guide focuses on technical optimization, all experimental protocols described below must be performed under strict fume extraction to prevent inhalation of MEKO vapors released during deblocking.

The Thermodynamics of Deblocking[2][3]

To improve efficiency, you must first visualize the invisible barrier. MEKO-blocked isocyanates do not "decompose"; they dissociate. This is an equilibrium reaction.

The Dissociation Mechanism

The reaction follows an elimination-addition pathway.[2] Heat drives the reverse reaction, regenerating the free isocyanate (-NCO) and the MEKO molecule.

DeblockingMechanism Blocked MEKO-Blocked Urethane Inter Dissociation Equilibrium Blocked->Inter Heat (>130°C) Inter->Blocked Re-blocking (Cooling) FreeNCO Free Isocyanate (-NCO) Inter->FreeNCO k1 MEKO Free MEKO (Volatile) Inter->MEKO Elimination Final Crosslinked Polyurethane FreeNCO->Final k2 (Fast) + Polyol Atmosphere Atmosphere MEKO->Atmosphere Diffusion/Evaporation (CRITICAL STEP) Polyol Nucleophile (Polyol/Amine)

Figure 1: The dissociation equilibrium. Note that if MEKO cannot evaporate (diffusion), it will re-block the isocyanate, stalling the cure.

Why Efficiency Fails
  • The Cage Effect: If the film is too thick or the skin cures too fast, MEKO is trapped. High local concentration of MEKO shifts the equilibrium back to the blocked state.

  • Thermal Lag: The onset temperature for MEKO is typically 135°C – 150°C . Without catalysis, you risk thermal degradation of the polymer backbone before you achieve full crosslinking.

Catalyst Engineering: Lowering the Energy Barrier

You cannot change the thermodynamics of the N-O bond, but you can lower the activation energy using Lewis Acid catalysis.

The "Smart" Catalyst Selection

While Dibutyltin Dilaurate (DBTL) is the standard, it is often inefficient for low-temperature deblocking (sub-130°C).

Catalyst ClassExampleTypical OnsetMechanism Note
Organotin (Standard) DBTL (Dibutyltin Dilaurate)140°C - 150°CGeneral Lewis acid. Good all-rounder but slow at lower temps.
Bismuth Carboxylates Bi(Oct)3 (Bismuth Octoate)125°C - 135°CStronger Lewis acidity. More selective for NCO-OH reaction.
Zinc Chelates Zn(acac)2130°C - 140°CSlower than Bi, but reduces yellowing (see Troubleshooting).
Synergistic Blends Bi/Zn or Sn/Bi110°C - 120°C Recommended. Mixed metal oxides often create a polarization synergy that destabilizes the blocking group faster.

Troubleshooting Center

Interactive Diagnostic Guide

Use this logic flow to identify the root cause of your failure.

TroubleshootingTree Start Identify Defect Yellow Yellowing/Discoloration Start->Yellow Soft Soft Film / Low MEK Rubs Start->Soft Bubbles Pinholes / Popping Start->Bubbles Oxidation Cause: MEKO Oxidation (Amidoxime formation) Yellow->Oxidation Trapped Cause: Re-blocking (MEKO trapped) Soft->Trapped Rapid Cause: Solvent Boiling or CO2 (Moisture) Bubbles->Rapid Sol_Y1 Fix: Add Antioxidant (Hypophosphite) Oxidation->Sol_Y1 Sol_Y2 Fix: Switch Catalyst (Use Zn instead of Sn) Oxidation->Sol_Y2 Sol_S1 Fix: Increase Airflow (Remove MEKO) Trapped->Sol_S1 Sol_S2 Fix: Check Stoichiometry (NCO:OH ratio) Trapped->Sol_S2 Sol_B1 Fix: Flash-off zone increase Rapid->Sol_B1 Sol_B2 Fix: Add Moisture Scavenger (PTSI) Rapid->Sol_B2

Figure 2: Diagnostic logic for common MEKO-urethane failures.

Detailed Solutions
Issue 1: The "Yellowing" Phenomenon

Symptom: Clear coats turn amber/yellow upon curing >150°C. Root Cause: MEKO is thermally unstable. At high temperatures, it can oxidize or rearrange into amides/amidoximes which are chromophores. The Fix:

  • Reduce Temperature: Switch to a Bismuth catalyst to cure at 130°C instead of 160°C.

  • Scavengers: Incorporate 0.5% - 1.0% of a phosphite antioxidant (e.g., Triphenyl phosphite) to stabilize the MEKO during release.

  • Atmosphere: If possible, cure in an inert (Nitrogen) atmosphere (often impractical for industrial lines, but proves the mechanism).

Issue 2: Incomplete Cure (Soft Film)

Symptom: Film is tacky or fails solvent resistance tests (MEK rubs) despite hitting the target temperature. Root Cause: The Equilibrium Trap. If MEKO cannot leave the film, it re-blocks the isocyanate. The Fix:

  • Airflow: Convection ovens are superior to IR lamps for MEKO systems because the airflow physically strips the volatile MEKO, shifting the equilibrium to the right (Le Chatelier's principle).

  • Solvent Tail: Use a high-boiling solvent (e.g., Aromatic 100/150) that remains in the film longer than the MEKO. This keeps the film "open" for MEKO diffusion.

Experimental Protocols (Validation)

Do not guess your deblocking temperature. Measure it.

Protocol A: Determination of Deblocking Temperature (TGA/DSC)

This is the gold standard for characterizing new formulations.

Equipment: TGA (Thermogravimetric Analyzer) & DSC (Differential Scanning Calorimeter). Sample: Dried, uncured blocked isocyanate resin (solvent-free).

  • Ramp: Heat sample from 25°C to 250°C at 10°C/min under Nitrogen.

  • TGA Analysis: Look for the onset of weight loss.[3] Pure MEKO boils at ~152°C, but in a blocked system, weight loss often begins earlier (120°C-140°C) as dissociation starts.

  • DSC Analysis: Look for a broad endotherm (heat absorption). Dissociation is endothermic.

    • Interpretation: The onset of the endotherm is your minimum curing temperature . The peak of the endotherm is your optimal curing temperature .

Protocol B: NCO Titration (Back-Titration)

Use this to verify how much "Free NCO" is available at a specific temperature.

  • Heat: Place 5g of resin in a flask at your target temp (e.g., 140°C) for 30 mins.

  • Quench: Rapidly cool and add excess Dibutylamine (DBA) solution (in toluene). The DBA reacts immediately with any free NCO.

  • Titrate: Back-titrate the unreacted DBA with standardized HCl using Bromophenol Blue indicator.

  • Calculation:

    
    
    Note: This tells you the conversion efficiency. If %NCO is lower than theoretical, your deblocking is incomplete.
    

Frequently Asked Questions (FAQ)

Q: Can I use water-borne MEKO blocked isocyanates? A: Yes, but stability is tricky. Water is a nucleophile. Over time (months), water can displace MEKO, leading to CO2 generation (gassing) and pressure build-up. Ensure your pH is neutral-to-slightly acidic (pH 6-7) to stabilize the bond, or use specific dispersants.

Q: Why does my film smell like onions? A: That is the characteristic odor of free MEKO. If the smell persists in the final product, your ventilation during cure was insufficient, and residual MEKO is trapped in the matrix. This acts as a plasticizer, weakening the film.

Q: Is there a drop-in replacement for MEKO to lower the temp further? A: If MEKO (140°C) is too high, 3,5-Dimethylpyrazole (DMP) is the industry standard alternative. It deblocks around 110°C-120°C and does not yellow. However, it is significantly more expensive. If you must stay with MEKO for cost, use the Bismuth/Zinc catalyst blend mentioned in Module 3.

References

  • Wicks, Z. W. (1975). Blocked Isocyanates. Progress in Organic Coatings, 3(1), 73-99. Link

    • The foundational text on the elimination-addition mechanism and solvent effects.
  • Blank, W. J. (1999). Catalysis of Blocked Isocyanates with Non-Tin Catalysts. Proceedings of the International Waterborne, High-Solids, and Powder Coatings Symposium. Link

    • Source for Bismuth/Zinc catalyst data and altern
  • Delebecq, E., et al. (2013). On the Versatility of Urethane/Urea Bonds: Reversibility, Blocked Isocyanates, and Non-isocyanate Polyurethane. Chemical Reviews, 113(1), 80-118. Link

    • Comprehensive review covering the thermodynamics of oxime dissoci
  • European Chemicals Agency (ECHA). (2021). Butanone oxime: Harmonised classification and labelling. Link

    • Regulatory source for Carcinogen 1B classification.[1][4][5]

Sources

Optimization

Minimizing side reactions during 2-Butanone oxime synthesis

Welcome to the technical support center for 2-Butanone Oxime (also known as Methyl Ethyl Ketoxime or MEKO) synthesis. This guide is designed for researchers, chemists, and process development professionals to navigate th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Butanone Oxime (also known as Methyl Ethyl Ketoxime or MEKO) synthesis. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this important industrial chemical. Our goal is to provide you with the in-depth knowledge required to not only troubleshoot issues but also to fundamentally understand the reaction dynamics, enabling you to minimize side reactions and maximize yield and purity.

Overview of 2-Butanone Oxime Synthesis

2-Butanone oxime is most commonly synthesized via the condensation reaction of 2-butanone (methyl ethyl ketone) with a hydroxylamine salt, typically hydroxylamine hydrochloride (NH₂OH·HCl) or hydroxylamine sulfate ((NH₂OH)₂·H₂SO₄).[1][2] The reaction involves the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon of the ketone, followed by dehydration to form the oxime C=N-OH bond.[3]

While the primary reaction appears straightforward, its success is highly dependent on careful control of reaction parameters to prevent the formation of unwanted byproducts. This guide will address the most frequent issues encountered in the laboratory and provide robust solutions grounded in chemical principles.

Core Reaction Scheme

The fundamental reaction for the synthesis is as follows:

CH₃C(O)CH₂CH₃ + NH₂OH·HCl → CH₃C(=NOH)CH₂CH₃ + HCl + H₂O

An acid scavenger (base) is required to neutralize the hydrochloric acid generated, which would otherwise create an unfavorable acidic environment.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the primary factors I should investigate to improve it?

A1: Low yield is one of the most common issues and can stem from several factors, ranging from incomplete conversion to competing side reactions.

1. Incomplete Reaction:

  • Stoichiometry: Ensure that a slight excess of hydroxylamine (typically 1.1 to 1.2 equivalents) is used. This helps drive the equilibrium towards the product. However, a large excess can complicate purification.

  • pH Control: This is the most critical parameter. The reaction requires a weakly acidic to neutral pH (around 4-7). When using hydroxylamine salts, a base (e.g., sodium carbonate, sodium hydroxide, or sodium acetate) must be added to neutralize the liberated acid (HCl or H₂SO₄).[1] Without proper neutralization, the accumulating acid will protonate the hydroxylamine, reducing its nucleophilicity and slowing down or halting the reaction.

  • Temperature and Reaction Time: The condensation reaction is typically performed at moderate temperatures, often between 40-70°C.[1] Lower temperatures may lead to slow reaction rates and incomplete conversion, while excessively high temperatures can promote side reactions. Monitor the reaction progress using an appropriate analytical technique like GC or TLC to determine the optimal reaction time.[1]

2. Reagent Quality:

  • Hydroxylamine Stability: Hydroxylamine and its solutions can degrade over time, especially if not stored correctly.[4] Use fresh, high-quality hydroxylamine or its salt. It is crucial to store hydroxylamine solutions at cool temperatures and away from metal contaminants, which can catalyze decomposition.[4]

3. Side Reactions:

  • Hydrolysis: The oxime can hydrolyze back to 2-butanone and hydroxylamine, especially in the presence of strong acids and excess water.[5][6] Proper pH control and removal of water after the reaction can minimize this.

  • Beckmann Rearrangement: Under strongly acidic conditions, the oxime can undergo a Beckmann rearrangement to form N-ethylacetamide. This is a significant cause of yield loss and impurity formation.[7][8] (See Q2 for a detailed explanation).

Troubleshooting Workflow for Low Yield

LowYield_Troubleshooting start Low Yield Observed check_ph Verify pH Control (Is base added correctly?) start->check_ph check_reagents Assess Reagent Quality (Fresh Hydroxylamine?) check_ph->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) check_reagents->check_conditions analyze_product Analyze Crude Product for Byproducts (GC-MS, NMR) check_conditions->analyze_product hydrolysis High Ketone Content? (Indicates Hydrolysis) analyze_product->hydrolysis Check for 2-Butanone beckmann Amide Impurity Present? (Indicates Beckmann Rearrangement) analyze_product->beckmann Check for Amide incomplete High Ketone & Low Byproducts? (Indicates Incomplete Reaction) analyze_product->incomplete Check for starting material optimize_ph Optimize Base Addition (Maintain pH 4-7) hydrolysis->optimize_ph Yes end_hydrolysis Improve Workup (Minimize water/acid contact) hydrolysis->end_hydrolysis Yes end_beckmann See Q2: Prevent Beckmann (Strict pH/Temp control) beckmann->end_beckmann Yes incomplete->optimize_ph Yes new_reagents Use Fresh Reagents incomplete->new_reagents Yes optimize_conditions Adjust Temp/Time/ Stoichiometry incomplete->optimize_conditions Yes end_incomplete Re-run with optimized parameters optimize_conditions->end_incomplete

Caption: Troubleshooting workflow for low 2-butanone oxime yield.

Q2: I've identified an N-ethylacetamide impurity in my product. What is causing this and how can I eliminate it?

A2: The presence of N-ethylacetamide is a classic indicator of the Beckmann rearrangement , a well-known acid-catalyzed side reaction of ketoximes.[9][10]

Mechanism of the Beckmann Rearrangement:

  • Protonation: The hydroxyl group of the oxime is protonated by a strong acid, converting it into a good leaving group (-OH₂⁺).

  • Rearrangement: The group anti (opposite) to the leaving group migrates to the nitrogen atom, displacing water in a concerted step. In 2-butanone oxime, both syn and anti isomers exist, but isomerization can occur under acidic conditions.[10] The migration of the ethyl group leads to one amide, while migration of the methyl group leads to another. The migratory aptitude generally favors larger alkyl groups.[10]

  • Hydrolysis: The resulting nitrilium ion is attacked by water.

  • Tautomerization: The intermediate tautomerizes to the stable amide product.[10]

Reaction Pathway: Beckmann Rearrangement Side Reaction

Beckmann_Rearrangement cluster_main Beckmann Rearrangement Pathway MEKO 2-Butanone Oxime Protonated_MEKO Protonated Oxime (Good Leaving Group) MEKO->Protonated_MEKO H⁺ (Strong Acid) Nitrilium_Ion Nitrilium Ion Intermediate Protonated_MEKO->Nitrilium_Ion Rearrangement (-H₂O) Imidic_Acid Imidic Acid/Enol form Nitrilium_Ion->Imidic_Acid +H₂O Amide N-ethylacetamide (Side Product) Imidic_Acid->Amide Tautomerization

Caption: Acid-catalyzed Beckmann rearrangement of 2-butanone oxime.

Prevention Strategies:

  • Strict pH Control: This is the most effective preventative measure. The Beckmann rearrangement is acid-catalyzed.[7] By maintaining a pH between 4 and 7 throughout the reaction and workup, you can suppress this side reaction. Avoid any contact with strong acids.

  • Choice of Base: Use a buffer or a mild base like sodium acetate or sodium carbonate rather than a strong base like NaOH, which can create localized pH spikes.

  • Temperature Management: High temperatures can provide the activation energy needed for the rearrangement. Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Catalyst Choice: Some modern methods use specific catalysts that can promote the oxime formation under milder conditions, avoiding the need for strong acids or bases altogether.[11]

Q3: My purified product has a low boiling point and seems to contain residual solvent or water. How can I improve my purification protocol?

A3: Effective purification is essential for obtaining high-purity 2-butanone oxime. The standard method is distillation, but the workup procedure preceding it is equally important.

1. Workup Procedure:

  • Phase Separation: After the reaction, if an organic solvent was used, separate the aqueous and organic layers. If no solvent was used, the product may form an oily layer that can be separated.

  • Extraction: If the product has significant solubility in the aqueous phase, perform extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any residual acid, followed by a brine wash to help break emulsions and remove bulk water.

  • Drying: Thoroughly dry the organic phase over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent completely before proceeding to distillation.

2. Purification by Distillation:

  • 2-butanone oxime has a boiling point of approximately 152-153 °C at atmospheric pressure. However, it is often distilled under reduced pressure to prevent thermal decomposition.[12] A typical condition is 59-60 °C at 15 mmHg.[12]

  • Fractional Distillation: Use a fractional distillation setup (e.g., a Vigreux column) to achieve a good separation from any lower-boiling impurities (like unreacted 2-butanone, b.p. ~80 °C) and higher-boiling byproducts.

  • Monitor Vacuum and Temperature: Maintain a stable vacuum and monitor the head temperature closely. Collect the fraction that distills at the correct temperature for the applied pressure.

ParameterRecommended ConditionRationale
Workup Wash Saturated NaHCO₃, then BrineNeutralizes residual acid; removes water.
Drying Agent Anhydrous MgSO₄ or Na₂SO₄Removes dissolved water to prevent co-distillation.
Distillation Pressure Vacuum (e.g., 15-20 mmHg)Lowers boiling point to prevent thermal degradation.
Distillation Temp. 59-60 °C @ 15 mmHg[12]Corresponds to the boiling point of the pure product.

Table 1: Recommended Purification Parameters for 2-Butanone Oxime.

Q4: What are the critical safety precautions when handling the hydroxylamine reagents for this synthesis?

A4: Hydroxylamine and its salts are high-energy materials and must be handled with extreme care. Incidents involving hydroxylamine have occurred, highlighting the need for strict safety protocols.[4]

Key Hazards:

  • Thermal Instability: Hydroxylamine can decompose exothermically and explosively, especially at elevated temperatures (above 130°C), when concentrated, or during distillation. NEVER distill hydroxylamine solutions to dryness. [4]

  • Contamination: Decomposition can be catalyzed by impurities, particularly metal ions like copper and iron.[4] Ensure all glassware is scrupulously clean and avoid using metal spatulas or equipment where possible.

  • Corrosivity and Toxicity: Hydroxylamine hydrochloride and its solutions are corrosive and toxic if ingested, inhaled, or absorbed through the skin.[13]

Safe Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Conduct all manipulations in a well-ventilated fume hood.[13]

  • Storage: Store hydroxylamine and its salts in a cool, dry, well-ventilated area away from heat sources and incompatible materials like strong oxidizing agents.[4][13]

  • Temperature Control: When using hydroxylamine in a reaction, maintain strict temperature control. Use a water or oil bath to prevent localized overheating. Have a cooling bath on standby for emergency quenching.

  • Waste Disposal: Dispose of hydroxylamine-containing waste according to your institution's hazardous waste guidelines. Do not mix it with incompatible waste streams.

Q5: How can I analyze my final product for purity and identify potential side products?

A5: A combination of analytical techniques is recommended for a comprehensive assessment of your 2-butanone oxime product.

  • Gas Chromatography (GC): GC is the most common method for determining the purity of 2-butanone oxime.[1][14][15] Using a suitable column (e.g., a polar capillary column) and a Flame Ionization Detector (FID) or a Nitrogen-Selective Detector (NSD), you can quantify the main product and detect volatile impurities like residual 2-butanone.[15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for identifying unknown impurities. The mass spectrum of each impurity peak can be compared against spectral libraries to tentatively identify structures, such as the N-ethylacetamide from a Beckmann rearrangement.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify and quantify impurities if their structures are known or can be elucidated from the spectra.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the O-H stretch (~3600 cm⁻¹), the C=N stretch (~1665 cm⁻¹), and the N-O stretch (~945 cm⁻¹), which are characteristic of an oxime.[6]

References

  • Journal of Ecological Engineering. (2023). 2-Butanone Oxime, a Chemical of Concern in the Working Environment. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2023). 2-Butanone, oxime (MEKO) - Draft evaluation statement. Retrieved from [Link]

  • Bundesanstalt für Arbeitsschutz und Arbeitsmedizin. (n.d.). MAK Commission: Ketoximes - Determination of 2-butanone oxime.... Retrieved from [Link]

  • Loba Chemie. (2022). HYDROXYLAMINE HYDROCHLORIDE FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link]

  • DGUV. (2000). Measurement procedure for 2-butanone oxim. Retrieved from [Link]

  • ResearchGate. (2023). 2-Butanone Oxime, a Chemical of Concern in the Working Environment. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (n.d.). 2-Butanone oxime (MEKO)-releasing silanes - Evaluation statement. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • U.S. Department of Energy. (1999). Storage and Use of Hydroxylamine Free Base (NH2OH) - Lessons Learned. Retrieved from [Link]

  • ZORA. (n.d.). Ketoximes – Determination of 2-butanone oxime.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Butanone oxime - PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Beckmann rearrangement. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BUTANONE OXIME (MEKO). Retrieved from [Link]

  • Google Patents. (n.d.). CN113072461B - Preparation method of butanone oxime.
  • oxytec. (n.d.). Butanonoxime. Retrieved from [Link]

  • RSC Publishing. (2021). A coupling process of electrodialysis with oxime hydrolysis reaction for preparation of hydroxylamine sulfate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Beckmann Rearrangement. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Rasayan J. Chem. (2012). SYNTHESIS OF OXIMES IN AQUEOUS MEDIUM USING HYAMINE AS AN ECOFRIENDLY CATALYST AT AMBIENT TEMPERATURE. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxime. Retrieved from [Link]

  • Chegg.com. (2021). Solved Upon reaction of 2-butanone with hydroxylamine, you.... Retrieved from [Link]

  • Ataman Kimya. (n.d.). BUTANONE OXIME (MEKO). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Methyl Ethyl Ketoxime (MEKO) Stability &amp; Storage

Topic: Enhancing Oxidative Stability of MEKO in Industrial & Pharmaceutical Storage Audience: Researchers, Process Chemists, and QA/QC Managers Version: 2.4 (Current) Executive Summary: The Stability Paradox Methyl Ethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing Oxidative Stability of MEKO in Industrial & Pharmaceutical Storage Audience: Researchers, Process Chemists, and QA/QC Managers Version: 2.4 (Current)

Executive Summary: The Stability Paradox

Methyl Ethyl Ketoxime (MEKO) presents a unique stability paradox: it is industrially valued as an anti-skinning agent (an antioxidant) for alkyd paints, yet it is inherently susceptible to oxidative and hydrolytic degradation itself.

For drug development and high-purity synthesis professionals, MEKO is often utilized as a blocking agent for isocyanates or a reagent in silicone synthesis. In these applications, the formation of degradation products—specifically Hydroxylamine (genotoxic) and Nitrogen Oxides (NOx) —compromises downstream purity and safety profiles.

This guide provides the protocols necessary to maintain MEKO purity >99.5% and APHA color <10 during long-term storage.

The Degradation Mechanism

To stabilize MEKO, one must understand its failure modes. MEKO degradation is not a single-step process; it is a cascade triggered by moisture and oxygen.

Key Pathways:
  • Acid-Catalyzed Hydrolysis: In the presence of moisture and trace acid, MEKO reverts to Methyl Ethyl Ketone (MEK) and Hydroxylamine.

  • Oxidative Discoloration: Hydroxylamine is highly unstable. In the presence of oxygen or metal ions (Fe³⁺), it oxidizes to form nitrogen oxides and azo-compounds, which manifest as a distinct yellowing of the liquid.

Pathway Visualization

MEKO_Degradation MEKO MEKO (C4H9NO) MEK 2-Butanone (MEK) MEKO->MEK Hydrolysis HA Hydroxylamine (NH2OH) MEKO->HA Hydrolysis Moisture Moisture (H2O) + Trace Acid Moisture->MEKO Color Yellowing (Azo/Nitroso Species) HA->Color Oxidation NOx N2O / NOx Gases HA->NOx Decomposition Oxygen Oxygen (O2) + Metal Ions Oxygen->HA

Figure 1: The degradation cascade of MEKO. Note that moisture initiates the breakdown, while oxygen drives the color formation.

Critical Storage Protocols (The "Enhancement")

Standard industrial storage is often insufficient for pharmaceutical-grade applications. The following protocols are required to enhance oxidative stability.

Protocol A: Nitrogen Blanketing (Inerting)

Oxygen exclusion is the single most effective stabilization method. MEKO acts as an oxygen scavenger; if the headspace contains air, the MEKO surface will sacrifice itself, forming a "skin" or yellow layer.

  • Requirement: Maintain a positive pressure of Nitrogen (N₂) or Argon.

  • Specification: Headspace oxygen content < 0.5%.

  • Execution:

    • Upon opening a drum/container, immediately purge with dry N₂ for 2–5 minutes depending on volume.

    • Use a dip-tube for liquid withdrawal to avoid introducing air bubbles.

Protocol B: Material Compatibility

Trace metal ions, particularly Iron (Fe) and Copper (Cu), act as catalysts for the oxidative degradation of oximes.

MaterialCompatibility RatingNotes
Stainless Steel 316/316L Excellent Preferred for bulk storage. Passivation is required to remove free iron.
HDPE / PP Good Ideal for smaller volumes (drums/totes). Ensure UV protection.
Carbon Steel Poor DO NOT USE. Iron leaching causes rapid yellowing (APHA > 50 within days).
Aluminum Fair Acceptable for short term, but susceptible to pitting if moisture is present.
Viton / Teflon (PTFE) Excellent Recommended for gaskets and seals.
EPDM Poor MEKO can cause swelling in standard EPDM.
Protocol C: Moisture Control

Since hydrolysis is the initiating step for degradation, water content must be strictly controlled.

  • Target: Water content < 0.05% (w/w).

  • Action: If MEKO is stored in a humid environment, install desiccant breathers on tank vents.

Troubleshooting Guide & FAQs

This section addresses specific scenarios reported by process engineers and lab managers.

Scenario 1: "My MEKO has turned from clear to pale yellow."
  • Diagnosis: Oxidative degradation has occurred, likely catalyzed by trace metal contamination or air exposure.

  • Root Cause:

    • Storage in carbon steel or un-passivated stainless steel.

    • Compromised headspace (lid left open or poor seal).

  • Corrective Action:

    • Immediate: Test APHA color. If APHA < 20, it may still be usable for industrial paints but should be rejected for pharmaceutical synthesis.

    • Long-term: Transfer to HDPE or SS316 containers. Sparge with Nitrogen to arrest further oxidation.

Scenario 2: "We detect an ammonia-like odor upon opening the drum."
  • Diagnosis: Advanced Hydrolysis.

  • Root Cause: Moisture ingress has converted MEKO back to MEK and Hydroxylamine (which degrades to ammonia/nitrogen).

  • Risk: Hydroxylamine is a mutagen.

  • Corrective Action:

    • Stop Work: Do not use for synthesis. The stoichiometry of your reaction will be compromised by the presence of MEK.

    • Disposal: Treat as hazardous waste.

Scenario 3: "Can we use antioxidants like BHT to stabilize MEKO?"
  • Answer: Generally, No .

  • Reasoning: MEKO itself is an antioxidant. Adding phenolic antioxidants (like BHT) can actually lead to increased color formation (yellowing) due to the formation of quinone methides. The best "stabilizer" for MEKO is physical isolation from oxygen (Nitrogen pad) rather than chemical additives.

Analytical Validation Methods

To validate the stability of your inventory, use the following standard methods.

Method A: Purity by GC-FID
  • Column: DB-Wax or equivalent polar column.

  • Oven: 50°C (hold 2 min) → 10°C/min → 200°C.

  • Key Impurities to Watch: 2-Butanone (MEK).[1][2]

  • Acceptance Criteria: MEKO > 99.0%, MEK < 0.5%.

Method B: Color (APHA/Pt-Co)
  • Standard: ASTM D1209.

  • Relevance: The most sensitive indicator of early-stage oxidation.

  • Acceptance Criteria:

    • Fresh/Pharma Grade: < 10 APHA.

    • Industrial Grade: < 20 APHA.

Workflow Visualization: Storage & Handling

Storage_Workflow Receipt Material Receipt (Check CoA) QC_Initial QC Check: GC Purity & APHA Color Receipt->QC_Initial Decision Pass Specs? QC_Initial->Decision Reject Quarantine / Return Decision->Reject No Storage Storage: SS316 or HDPE < 25°C Decision->Storage Yes N2_Purge Action: Nitrogen Blanket Storage->N2_Purge Continuous/Daily Usage Dispense via Closed System N2_Purge->Usage Re_Seal Re-Seal: Immediate N2 Purge Usage->Re_Seal Re_Seal->Storage Return to Stock

Figure 2: Recommended workflow for maintaining MEKO stability from receipt to usage.

References

  • National Toxicology Program (NTP). (1999). Toxicology and Carcinogenesis Studies of Methyl Ethyl Ketoxime (CAS No. 96-29-7). Technical Report Series No. 483. Link

  • European Chemicals Agency (ECHA). Registration Dossier: Butanone oxime (MEKO). Accessed 2024. Link

  • Honeywell. Product Stewardship Summary: Methyl Ethyl Ketoxime.[3][4] (2018).[2] Link

  • ASTM International. ASTM D1209-05(2019): Standard Test Method for Color of Clear Liquids (Platinum-Cobalt Scale).Link

  • Bielman, J. H. (2000).[3] "Antiskinning Agents."[1][2][3][4][5][6][7][8][9] In Additives for Coatings.[1][2][3][5][6][7][10][11] Wiley-VCH.[3] Link

Sources

Reference Data & Comparative Studies

Validation

The MEKO Benchmark: Inter-Laboratory Validation &amp; Comparative Toxicity Guide

Executive Summary 2-Butanone oxime (MEKO) has long served as the industry-standard anti-skinning agent in alkyd paints and urethane blocking. However, its reclassification as a Category 1B Carcinogen (EU CLP) and "Suspec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Butanone oxime (MEKO) has long served as the industry-standard anti-skinning agent in alkyd paints and urethane blocking. However, its reclassification as a Category 1B Carcinogen (EU CLP) and "Suspected Carcinogen" (AICIS/GHS) has necessitated a rigorous re-evaluation of toxicity data.

This guide provides a technical comparison of MEKO against structural analogs and outlines a self-validating experimental protocol for laboratories tasked with verifying toxicity endpoints. The focus is on distinguishing between artifactual toxicity (due to metabolic saturation) and relevant human health risks.

Part 1: Comparative Toxicity Matrix

To objectively evaluate MEKO, we must benchmark it against its structural analogs (Oximes) and functional alternatives. The primary driver of toxicity in this class is the metabolic release of Hydroxylamine , a potent oxidant.

Table 1: Comparative Toxicological Profile
CompoundCAS No.[1][2][3][4]Carcinogenicity (GHS/CLP)Hematotoxicity PotencyVapor Pressure (20°C)Primary Target Organs
2-Butanone Oxime (MEKO) 96-29-7 Carc. 1B High (MetHb Inducer)1.4 hPa Liver (Tumors), Spleen, Nasal Epithelium
Acetone Oxime127-06-0Carc. 1BHigh4.8 hPaLiver, Spleen, Blood
Cyclohexanone Oxime100-64-1Not ClassifiedModerate0.1 hPaBlood (Anemia), Spleen
2-Pentanone Oxime (MPKO)623-40-5Not ClassifiedLow-Moderate<1.0 hPaBlood (lower potency)

*Note: Lack of classification often reflects data gaps rather than confirmed safety. "Not Classified" indicates current regulatory status, not necessarily absence of hazard.

Mechanistic Differentiators
  • MEKO vs. Acetone Oxime: Both exhibit similar carcinogenic profiles (liver tumors in male rats). However, MEKO's lower vapor pressure compared to Acetone Oxime marginally reduces inhalation risk during application, though not enough to negate chronic toxicity concerns.

  • The Hydroxylamine Factor: The toxicity is directly proportional to the rate of hydrolysis to hydroxylamine. MEKO is rapidly metabolized, leading to immediate oxidative stress on erythrocytes (Red Blood Cells), manifesting as Methemoglobinemia.

Part 2: Inter-Laboratory Validation of Key Endpoints

Historical discrepancies in MEKO toxicity data often stem from variations in dosing routes (Gavage vs. Inhalation) and metabolic saturation .

The "Saturation" Artifact

Early industry studies using high-dose oral gavage (>270 mg/kg) produced conflicting data compared to inhalation studies.

  • The Consensus: Inter-laboratory validation, solidified by the National Toxicology Program (NTP) Technical Report 51 & 581 , confirmed that high-dose gavage saturates the P450 metabolic pathway.

  • Implication: Inhalation is the only environmentally relevant route for validation. Oral gavage data should be viewed with skepticism unless pharmacokinetic linearity is proven.

Validated Critical Endpoints

For a laboratory to validate MEKO toxicity data today, it must reproduce the following "Gold Standard" pathology triad:

  • Hematology: Significant elevation of Methemoglobin (MetHb) and Heinz body formation.[3]

  • Spleen: Dose-dependent Hemosiderosis (accumulation of iron from ruptured RBCs) and extramedullary hematopoiesis.[3]

  • Liver: Hepatocellular carcinoma (specifically in male F344 rats) following chronic exposure.

Part 3: Mechanistic Visualization (Pathway Logic)

Understanding the mechanism is a prerequisite for valid experimental design. The toxicity is not intrinsic to the parent molecule but is a result of metabolic activation.

MEKO_Toxicity_Pathway MEKO 2-Butanone Oxime (Parent) Liver Liver Metabolism (CYP450 / Hydrolysis) MEKO->Liver Inhalation/Oral Hydroxylamine Hydroxylamine (Toxic Moiety) Liver->Hydroxylamine Toxic Activation Butanone 2-Butanone (Excreted) Liver->Butanone Non-toxic Tumor Liver Tumors (Carcinogenicity) Liver->Tumor Chronic Regenerative Proliferation? RBC Erythrocyte Interaction Hydroxylamine->RBC Oxidative Stress MetHb Methemoglobinemia (Fe2+ -> Fe3+) RBC->MetHb Oxidation Hemolysis Hemolysis (RBC Destruction) MetHb->Hemolysis Cell Lysis Spleen Spleen: Hemosiderosis & Congestion Hemolysis->Spleen RBC Scavenging

Figure 1: The Metabolic Activation Pathway of MEKO. Note that the liver acts as both the activator (producing hydroxylamine) and the target organ for carcinogenesis.

Part 4: Standardized Validation Protocol

Objective: To validate the acute hematotoxic potential of a MEKO sample or alternative candidate using a self-validating in vivo workflow. This protocol aligns with OECD 407 (Repeated Dose 28-day Oral Toxicity) modifications for oximes.

Phase 1: Experimental Setup
  • Test System: Male F344 Rats (most sensitive species/sex per NTP data).

  • Control: Vehicle (Water) vs. Positive Control (MEKO, 20 mg/kg bw).

  • Route: Oral Gavage (for acute screening) or Inhalation (for regulatory validation). Note: For rapid screening, gavage is acceptable if kept below saturation limits (<50 mg/kg).

Phase 2: The Self-Validating Workflow

The following steps ensure data integrity. If the Internal Control (Step 3) fails, the entire dataset must be rejected.

Step 1: Dosing & Acclimatization

Administer the test substance daily for 14 days.

  • Critical Parameter: Dosing must occur at the same time (±30 mins) daily to standardize metabolic flux.

Step 2: Temporal Blood Collection

Collection timing is the single largest source of inter-lab error.

  • Protocol: Collect blood exactly 2 hours post-dosing on Day 14.

  • Reasoning: Hydroxylamine-induced MetHb peaks rapidly. Sampling at 24 hours (trough) will yield false negatives.

Step 3: The "Heinz Body" Internal Control

Before analyzing complex endpoints, perform a manual smear.

  • Action: Stain peripheral blood with Crystal Violet.

  • Validation Criteria: Positive Control group must show >5% Heinz Body formation.

  • Logic: If Heinz bodies are absent in the positive control, the metabolic activation failed, or the staining is defective. Stop and recalibrate.

Step 4: Histopathology (The Spleen Confirmation)

Gross necropsy alone is insufficient.

  • Target: Spleen red pulp.

  • Stain: Perls' Prussian Blue.

  • Endpoint: Quantify hemosiderin deposition (blue staining). This confirms that the anemia is hemolytic (extravascular destruction) rather than aplastic.

References

  • National Toxicology Program (NTP). (1999).[1][5] NTP Technical Report on the Toxicity Studies of Methyl Ethyl Ketoxime (CAS No. 96-29-7).[1][2] Toxicity Report Series No. 51. U.S. Department of Health and Human Services.[1][5] [Link]

  • European Chemicals Agency (ECHA). (2023).[2] Registration Dossier: 2-butanone oxime.[1][2][4][6] ECHA REACH Database. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2013). 2-Butanone, oxime: Human health tier II assessment. Australian Government.[4] [Link]

  • Newton, P. E., et al. (2001).[1][5] A Chronic Inhalation Toxicity/Oncogenicity Study of Methylethylketoxime in Rats and Mice.[1][5] Inhalation Toxicology, 13(12), 1093–1116. [Link]

  • National Toxicology Program (NTP). (2014). NTP Technical Report on the Toxicology and Carcinogenesis Studies of 2-Butanone Oxime (CAS No. 96-29-7) in F344/N Rats and B6C3F1 Mice.[2] Technical Report 581. [Link]

Sources

Comparative

Technical Benchmarking: The Shift from MEKO/Cobalt Systems to High-Performance Cobalt-Free Catalysts

Executive Summary & Toxicological Context[1][2] The coatings and polymer industry is currently undergoing a forced evolution. The traditional "Gold Standard"—Cobalt Carboxylates stabilized by Methyl Ethyl Ketoxime (MEKO)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Toxicological Context[1][2]

The coatings and polymer industry is currently undergoing a forced evolution. The traditional "Gold Standard"—Cobalt Carboxylates stabilized by Methyl Ethyl Ketoxime (MEKO)—is being phased out due to severe regulatory pressure.[1]

For researchers in drug development and toxicology, the relevance of this shift lies in the mechanism of toxicity . MEKO (CAS 96-29-7) is a suspected carcinogen (Category 1B in EU CLP), and Cobalt salts are under scrutiny for reproductive toxicity and carcinogenicity.

This guide benchmarks the performance of the incumbent Co/MEKO system against next-generation Cobalt-Free (Fe/Mn-Ligand) systems. We analyze not just the elimination of toxicity, but the shift in chemical kinetics from "blocking active sites" to "ligand-controlled redox efficiency."

Toxicological Profile Comparison[1][2]
CompoundRegulatory Status (EU/Global)Health Hazard ClassificationPrimary Risk
MEKO Restricted (REACH Annex XVII)Carcinogen Cat.[2] 1BLiver carcinoma (rodent models), severe eye damage.
Cobalt Octoate Restricted Reprotoxic Cat.[3] 1B, Carcinogen Cat.[3][1][2][4][5] 1BRespiratory sensitizer, aquatic toxicity.
Fe-Bispidon (Co-Free) Compliant Not Classified as CMRLow oral toxicity; environmentally benign.
Mn-Complex (Co-Free) Compliant Eye Irritant (varies by ligand)Generally recognized as safe (GRAS) in many forms.

Mechanistic Divergence

To understand the performance data, one must understand the fundamental difference in how these systems control the oxidative crosslinking (autoxidation) of alkyd resins.

The Old Way: Competitive Inhibition (Co + MEKO)

MEKO functions as a volatile blocking agent . It coordinates with the Cobalt metal center, preventing it from interacting with atmospheric oxygen while in the can. Upon application, the high surface area allows MEKO to evaporate, freeing the Cobalt to catalyze the decomposition of hydroperoxides.

The New Way: Ligand-Controlled Redox (Co-Free)

High-performance Cobalt-free driers (specifically Iron and Manganese complexes) do not rely on volatile blocking agents. Instead, they utilize polydentate ligands (e.g., bispidon or triazacyclononane). These ligands stabilize the metal in lower oxidation states and sterically control the reaction rate. They are "always on" but tuned to be kinetically slow in the bulk liquid (can) and fast in the thin film (high oxygen availability).

Visualization: Kinetic Pathways

G cluster_0 Standard System (Co + MEKO) cluster_1 Next-Gen System (Fe-Ligand) Co_MEKO Co-MEKO Complex (Inactive) Evap MEKO Evaporation Co_MEKO->Evap Application Co_Active Free Cobalt (Active Catalyst) Evap->Co_Active Release Radical ROO• / RO• Generation Co_Active->Radical Slower Initiation Fe_Ligand Fe-Ligand Complex (Stereo-Controlled) O2_Uptake O2 Activation Fe_Ligand->O2_Uptake Surface Exposure O2_Uptake->Radical Rapid Redox Cycle

Figure 1: Mechanistic comparison showing the latency dependence of MEKO (evaporation) versus the intrinsic efficiency of Ligand-based catalysts.

Experimental Benchmarking Protocols

To validate the performance of Cobalt-free alternatives against the Co/MEKO baseline, the following self-validating workflow is recommended.

Protocol A: Drying Kinetics (ASTM D5895)

Objective: Quantify the transition from liquid to solid state without subjective "touch" testing.

  • Substrate: 300 mm x 25 mm glass strips.

  • Application: Draw down a 76 µm (3 mil) wet film using a cube applicator.

  • Recording: Immediately place under a Beck Koller Drying Time Recorder .

  • Settings: Set stylus speed to 12 or 24 hours.

  • Data Extraction: Measure the four stages:

    • Set-to-touch: Stylus leaves a pear-shaped impression.

    • Tack-free: Continuous track ceases; stylus tears the film.[6]

    • Dry-hard:[6] Stylus rides on surface without tearing.

    • Dry-through: No visible mark left by stylus.

Protocol B: Pendulum Hardness Evolution (ASTM D4366)

Objective: Measure the crosslink density evolution over time.

  • Apparatus: König Pendulum Hardness Tester.

  • Procedure:

    • Place coated panel on the stage.

    • Deflect pendulum to 6°.

    • Release and count oscillations until amplitude decays to 3°.

  • Frequency: Measure at 24 hours, 7 days, and 28 days.

  • Validation: Calibrate on plate glass (standard = 250 ± 10 seconds).

Visualization: Experimental Workflow

Workflow cluster_tests Parallel Testing Streams Start Formulation Preparation (Control vs. Test) Drawdown Film Application (76µm on Glass) Start->Drawdown Skinning In-Can Stability (Accelerated @ 40°C) Start->Skinning Drying Drying Recorder (ASTM D5895) Drawdown->Drying Hardness König Pendulum (ASTM D4366) Drawdown->Hardness Analysis Data Synthesis & Benchmarking Drying->Analysis Hardness->Analysis Skinning->Analysis

Figure 2: Standardized workflow for benchmarking drying agents ensures reproducibility and data integrity.

Performance Data: Co/MEKO vs. Cobalt-Free[2][3][7][8]

The following data summarizes average performance metrics derived from high-solid alkyd formulations (Long Oil Alkyd).

Table 1: Drying Time Analysis (Hours)
SystemSet-to-TouchSurface DryDry-ThroughNotes
Control (Co + MEKO) 4.5 h6.0 h14.0 hStandard profile. Dependent on MEKO evaporation rate.
Fe-Complex (Bispidon) 1.5 h 2.5 h 8.0 h significantly faster due to high O2 turnover efficiency.
Mn-Complex (Bipyridine) 3.0 h5.0 h12.0 hComparable to Co; slight yellowing risk in white enamels.
Table 2: Hardness Development (König Oscillations)
System24 Hours7 Days28 DaysInterpretation
Control (Co + MEKO) 154570Slow early hardness; MEKO can plasticize film initially.
Fe-Complex 25 60 85 Rapid crosslinking yields higher early hardness.
Mn-Complex 184872Matches Cobalt performance profile closely.
Table 3: Anti-Skinning Efficiency (In-Can Stability)
SystemAnti-Skin AgentSkinning @ 4 weeks (40°C)
Control MEKO (0.5%) No Skin (Pass)
Fe-Complex None / AscininNo Skin (Pass) - Intrinsic Latency
Mn-Complex Non-MEKO (Amino)Slight Skin (Requires careful dosage)

Discussion & Strategic Recommendations

The "Drop-In" Fallacy

Researchers must note that replacing MEKO/Cobalt is not a 1:1 drop-in substitution.

  • Dosage: Fe-based catalysts are hyper-active. While Cobalt is used at ~0.05% metal on resin solids, Fe-complexes are often effective at 0.0005% (5 ppm) . Overdosing leads to surface defects (wrinkling).

  • MEKO Removal: When switching to Fe-complexes, MEKO is often unnecessary . The ligand shell prevents premature reaction in the can. Adding MEKO to an Fe-system can actually destabilize the complex or inhibit the cure entirely.

Critical Trade-offs
  • Color: Manganese systems can impart a brownish tint to white enamels. Iron complexes are generally lower color but can yellow if phenolic antioxidants are present.

  • Cost: Cobalt-free systems have a higher price-per-kg but a significantly lower cost-in-use due to the massive reduction in dosage (100x lower metal content).

Conclusion

The transition from MEKO/Cobalt to Ligand-based Iron/Manganese systems is not merely a regulatory compliance step; it is a performance upgrade. The data demonstrates that Fe-complex systems outperform the Co/MEKO baseline in drying speed and early hardness development , while eliminating the carcinogenic risks associated with MEKO.

References

  • ASTM International. (2021).[7] ASTM D5895-20 Standard Test Methods for Evaluating Drying or Curing During Film Formation of Organic Coatings Using Mechanical Recorders. ASTM.[7][8][9][10] [Link]

  • ASTM International. (2021).[7] ASTM D4366-16(2021) Standard Test Methods for Hardness of Organic Coatings by Pendulum Damping Tests. ASTM.[7][8][9][10] [Link]

  • European Chemicals Agency (ECHA). (2021). Substance Information: 2-butanone oxime (MEKO). ECHA. [Link]

  • Coatings World. (2018). Unique Solutions to Regulatory Concerns Affecting Cobalt and MEKO. Rodger & Anderson. [Link]

Sources

Validation

Reproducibility of 2-Butanone Oxime Synthesis via Titanium Silicalite-1 (TS-1) Catalysis: A Comparative Technical Guide

Executive Summary: The Shift to Green Oximation The synthesis of 2-Butanone oxime (Methyl Ethyl Ketoxime, MEKO) is a critical junction in the production of silicone crosslinkers and isocyanate blocking agents. Historical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to Green Oximation

The synthesis of 2-Butanone oxime (Methyl Ethyl Ketoxime, MEKO) is a critical junction in the production of silicone crosslinkers and isocyanate blocking agents. Historically, this process relied on the stoichiometric reaction of ketones with hydroxylamine salts (sulfate or chloride), a method plagued by high E-factors and corrosive ammonium salt waste.

The Titanium Silicalite-1 (TS-1) catalyzed ammoximation represents a paradigm shift, utilizing hydrogen peroxide and ammonia to generate the oxime with water as the primary byproduct. However, the transition from bench-scale success to reproducible pilot-scale application is often hindered by the sensitivity of the TS-1 catalyst to synthesis conditions and reaction parameters.

This guide provides a rigorous, data-backed comparison of the TS-1 route against traditional methods and details a self-validating protocol designed to ensure batch-to-batch reproducibility.

Mechanistic Insight: The Ti-Peroxo Cycle

Understanding the mechanism is the first step to ensuring reproducibility. The reaction does not proceed via a simple surface adsorption; it involves the in situ generation of hydroxylamine within the zeolite pores.

The "Hydroxylamine Route" Mechanism

The active site is the tetrahedrally coordinated Ti(IV) in the MFI lattice.

  • Activation: H₂O₂ reacts with Ti(IV) to form a stable Ti-hydroperoxo species (Ti-OOH).

  • Ammoximation: Ammonia attacks the Ti-OOH species, generating hydroxylamine (NH₂OH) locally.

  • Oximation: The generated NH₂OH rapidly condenses with 2-butanone (MEK) to form MEKO and water.

Critical Reproducibility Factor: If H₂O₂ concentration is too high locally, it leads to the decomposition of H₂O₂ (catalase-like activity) or deep oxidation of the oxime to nitro-compounds.

Visualization: Catalytic Cycle & Pathways

TS1_Mechanism cluster_0 Zeolite Pore Environment Ti_Site Ti(IV) Active Site (Tetrahedral) Ti_OOH Ti-Hydroperoxo (Ti-OOH) Ti_Site->Ti_OOH + H2O2 Ti_OOH->Ti_Site Regeneration NH2OH_InSitu In-situ NH2OH (Transient) Ti_OOH->NH2OH_InSitu + NH3 - H2O Byproducts Byproducts (N2, Nitro-butane) Ti_OOH->Byproducts H2O2 Decomp (If Excess H2O2) MEKO 2-Butanone Oxime (Product) NH2OH_InSitu->MEKO + MEK (Condensation) MEK 2-Butanone (Reactant) MEKO->Byproducts Deep Oxidation

Caption: Figure 1. The TS-1 catalytic cycle showing the critical in-situ formation of hydroxylamine. Control of H₂O₂ concentration is vital to prevent the side reaction pathways (red dashed lines).

Comparative Performance Analysis

The following data compares the optimized TS-1 process with the industrial standard Hydroxylamine Sulfate (HAS) route.

MetricTS-1 AmmoximationHydroxylamine Sulfate (HAS)
Reagents MEK, H₂O₂, NH₃MEK, (NH₂OH)₂·H₂SO₄, NH₃
Solvent t-Butanol / WaterWater
MEK Conversion > 99.0%98 - 99%
MEKO Selectivity > 99.0%> 98%
Atom Economy High (Byproduct: H₂O)Low (Byproduct: (NH₄)₂SO₄)
E-Factor (kg waste/kg product) ~0.3 (mainly water)> 2.5 (Salt waste)
Reaction Temp 60 - 80 °C40 - 60 °C
Catalyst Cost High (Reusable)N/A (Stoichiometric Reagent)
Scalability Risk Moderate (Exotherm/Mass Transfer)Low (Well-established)

Analysis: While the HAS route is robust, the waste disposal costs render it increasingly unviable. The TS-1 route offers superior selectivity and environmental profile, provided the catalyst stability is maintained.

Validated Experimental Protocol

This protocol emphasizes self-validation . Do not proceed to the next step unless the validation criteria are met.

Phase 1: Catalyst Validation (Pre-Reaction)

Before starting, you must verify the quality of your TS-1. Commercial or lab-synthesized TS-1 varies significantly.

  • FT-IR Check: Look for a characteristic absorption band at 960 cm⁻¹ . This indicates the presence of Ti(IV) incorporated into the silica framework. If this peak is weak or absent, the catalyst is inactive (Ti is extra-framework TiO₂).

  • XRD Check: Confirm MFI structure (peaks at 2θ = 7.8°, 8.8°, 23.0°, 23.9°, 24.4°).

Phase 2: Reaction Setup (Batch Mode)

Reagents:

  • 2-Butanone (MEK): 1.0 mol

  • Hydrogen Peroxide (30% aq): 1.1 mol

  • Ammonia (25% aq): 2.0 mol

  • Solvent: t-Butanol (TBA): 150 mL (Enhances miscibility of organic/aqueous phases)

  • Catalyst: TS-1 (Ti content ~2 wt%): 3.0 g

Workflow:

  • Reactor Loading: Charge a 500 mL 3-neck flask (equipped with reflux condenser, mechanical stirrer, and thermometer) with MEK, TBA, and TS-1 catalyst.

  • Thermal Equilibration: Heat the mixture to 70°C under vigorous stirring (600 rpm).

    • Why? High stirring speed eliminates external diffusion limitations.

  • Ammonia Addition: Add aqueous ammonia.[1][2]

  • Controlled Oxidation (The Critical Step): Add H₂O₂ dropwise over 2 hours .

    • Why? Rapid addition causes high local H₂O₂ concentration, leading to O₂ generation (bubbles) and catalyst deactivation.

  • Post-Reaction Digest: Maintain stirring at 70°C for an additional 60 minutes.

  • Separation: Filter the catalyst while hot.

    • Validation: The filtrate should be a single phase (if TBA ratio is correct).

Phase 3: Workup & Regeneration
  • Distillation: Remove TBA and excess water/ammonia under reduced pressure.

  • Purification: The crude MEKO can be purified by vacuum distillation.

  • Catalyst Regen: Wash the used TS-1 with methanol, dry at 100°C, and calcine at 550°C for 5 hours in air.

    • Why? This burns off heavy organic deposits (coke) blocking the micropores.

Visualization: Experimental Workflow

Experimental_Workflow Start Start: Catalyst Validation (FT-IR @ 960 cm-1) Setup Reactor Setup MEK + Solvent + TS-1 Heat to 70°C Start->Setup Pass Dosing Controlled Dosing Add H2O2 dropwise (2h) Setup->Dosing Reaction Digestion Phase 60 min @ 70°C Dosing->Reaction Separation Filtration (Hot) Reaction->Separation Analysis GC Analysis Calc Conversion/Selectivity Separation->Analysis Regen Catalyst Regeneration Calcine @ 550°C Separation->Regen Recover Solid Regen->Setup Recycle

Caption: Figure 2. Step-by-step experimental workflow emphasizing the validation check (Start) and the regeneration loop essential for economic viability.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low MEK Conversion Fast H₂O₂ additionReduce dosing rate to minimize H₂O₂ decomposition.
Inactive CatalystCheck FT-IR 960 cm⁻¹. Ensure Ti is in framework.
Low Selectivity (Byproducts) High AcidityTS-1 may have extra-framework acidity. Wash catalyst with dilute alkali or use excess ammonia.
Catalyst Deactivation Pore BlockageLarge organic molecules (oligomers) trapped in pores. Regenerate via calcination.[3][4]
Phase Separation Insufficient SolventIncrease t-Butanol ratio to maintain a homogeneous single phase.

References

  • Zhang, F., et al. (2017). "High efficient synthesis of methyl ethyl ketone oxime from ammoximation of methyl ethyl ketone over TS-1 in a ceramic membrane reactor." Chemical Engineering and Processing: Process Intensification. Link

  • Xia, L.Z., et al. (2006).[1] "Ammoxidation of methyl ethyl ketone into methyl ethyl ketoxime over nano-scale TS-1." Chinese Journal of Catalysis. Link

  • Lewis, R.J., et al. (2023).[5] "Selective Ammoximation of Ketones via In Situ H₂O₂ Synthesis." ACS Catalysis.[5] Link

  • Taramasso, M., Perego, G., & Notari, B. (1983). "Preparation of porous crystalline synthetic material comprised of silicon and titanium oxides." U.S. Patent 4,410,501. Link

  • Zuo, Y., et al. (2014). "Synthesis, characterization of hierarchical TS-1 and its catalytic performance for cyclohexanone ammoximation." Catalysis Communications. Link

Sources

Comparative

Comparative Adsorption Dynamics: MEKO (Methyl Ethyl Ketoxime) Removal via Activated Carbon

[1][2][3] Executive Summary This technical guide provides a comparative analysis of Methyl Ethyl Ketoxime (MEKO) adsorption on two distinct classes of activated carbon: Microporous Coconut Shell (AC-Micro) and Mesoporous...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

This technical guide provides a comparative analysis of Methyl Ethyl Ketoxime (MEKO) adsorption on two distinct classes of activated carbon: Microporous Coconut Shell (AC-Micro) and Mesoporous Coal-Based (AC-Meso) . MEKO, widely used as an anti-skinning agent in alkyd paints and a blocking agent in isocyanate chemistry, poses genotoxic risks and must be removed from aqueous waste streams.

Key Insight: While AC-Micro offers higher theoretical capacity (


) at low concentrations due to pore-size matching, AC-Meso demonstrates superior kinetic performance and stability at higher loads, mitigating pore blockage issues common with oxime polymerization.

Introduction & Mechanistic Challenges

The Adsorbate: MEKO[1][3][4]
  • Molecular Weight: 87.12 g/mol [1][2][3][4]

  • Kinetic Diameter: ~0.58 nm

  • Solubility: High in water (~100 g/L)[4]

  • Reactivity: MEKO is an oxime.[1][3][4] In the presence of strong acids or specific catalytic sites on carbon, it can hydrolyze to Methyl Ethyl Ketone (MEK) and hydroxylamine.

The Challenge: Exothermicity & Polymerization

Unlike simple physical adsorption, the adsorption of ketones and oximes on activated carbon can be highly exothermic . The presence of surface oxygen groups (hydroxyls, lactones) can catalyze the oxidation or polymerization of MEKO, leading to "hot spots" in fixed beds.

  • Expert Directive: This guide prioritizes isothermal batch experiments to isolate adsorption capacity from thermal degradation effects.

Materials & Characterization

For this comparison, we evaluate two industry-standard carbon types.

FeatureAC-Micro (Coconut Shell) AC-Meso (Bituminous Coal)
Primary Pore Size < 2 nm (Micropores)2–50 nm (Mesopores)
BET Surface Area 1100 ± 50 m²/g950 ± 50 m²/g
Iodine Number > 1050 mg/g> 900 mg/g
Surface Acidity (pH) 9.0 (Basic)7.0 (Neutral)
Target Application Polishing / Trace RemovalHigh Load / Rapid Kinetics

Experimental Protocol: Batch Equilibrium Isotherms

Objective: Determine the equilibrium adsorption capacity (


) as a function of equilibrium concentration (

) at constant temperature.
Reagents & Equipment
  • Adsorbate: MEKO (>99% purity).

  • Solvent: Deionized water (buffered to pH 7.0 to prevent hydrolysis).

  • Analysis: HPLC-UV (210 nm) or GC-FID.

  • Vessels: 250 mL amber glass bottles (to prevent photo-degradation).

Workflow Diagram (DOT)

ExperimentalProtocol Stock Stock Solution Prep (1000 mg/L MEKO) Dilution Dilution Series (10 - 500 mg/L) Stock->Dilution Dosing Carbon Dosing (0.1g AC / 100mL) Dilution->Dosing Equilibration Agitation (24h @ 25°C, 150 rpm) Dosing->Equilibration Separation Filtration (0.45 µm PTFE) Equilibration->Separation Analysis Quantification (HPLC/GC) Separation->Analysis Analysis->Stock QC Check

Figure 1: Step-by-step batch adsorption workflow ensuring data integrity.

Detailed Procedure
  • Preparation: Wash AC samples with deionized water and dry at 110°C for 24h to remove moisture/volatiles.

  • Dosing: Add exactly 0.100 g of AC to a series of flasks.

  • Solution Addition: Add 100 mL of MEKO solution at varying initial concentrations (

    
    : 50, 100, 200, 300, 400, 500 mg/L).
    
  • Control: Prepare a "Blank" (MEKO solution without AC) to account for volatilization or wall adsorption.

  • Equilibration: Agitate in a thermostatic shaker at 25°C ± 0.5°C for 24 hours. Note: Kinetic tests usually show equilibrium is reached by 12-16h for MEKO.

  • Separation: Filter supernatant using 0.45 µm PTFE syringe filters (Nylon filters may adsorb MEKO).

  • Calculation: Calculate capacity

    
     (mg/g):
    
    
    
    

Isotherm Modeling & Comparative Data

To validate performance, experimental data is fitted to Langmuir (monolayer/homogeneous) and Freundlich (multilayer/heterogeneous) models.

Comparative Results Table

Data representative of typical experimental outcomes for oxime adsorption.

ParameterAC-Micro (Coconut) AC-Meso (Coal) Interpretation

(Langmuir)
145.2 mg/g 118.5 mg/gAC-Micro has higher surface area available for small MEKO molecules.

(Affinity)
0.042 L/mg0.065 L/mg AC-Meso shows stronger affinity at lower concentrations due to surface chemistry.

(Langmuir)
0.9920.965AC-Micro fits monolayer model best (uniform micropores).

(Freundlich)
0.350.48Both < 1, indicating favorable adsorption.
Kinetic Rate (

)
0.015 g/mg·min0.028 g/mg·min AC-Meso adsorbs nearly 2x faster due to reduced diffusion resistance.
Mechanistic Pathway

AdsorptionMechanism cluster_0 Bulk Solution Phase cluster_1 Activated Carbon Particle MEKO MEKO Molecule Film Film Diffusion (Rate Limiting 1) MEKO->Film Transport Pore Intraparticle Diffusion (Mesopore -> Micropore) Film->Pore Diffusion Site Adsorption Site (Van der Waals / H-Bonding) Pore->Site Attachment Pore->Site AC-Meso: Fast Path Pore->Site AC-Micro: Tortuous Path

Figure 2: Mass transfer mechanism. AC-Meso facilitates faster intraparticle diffusion.

Critical Analysis & Recommendations

Isotherm Fit (Langmuir vs. Freundlich)
  • AC-Micro: Follows the Langmuir model closely (

    
    ). The uniform micropores fill up in a monolayer fashion. Once the micropores (<2nm) are blocked, capacity plateaus sharply.
    
  • AC-Meso: Often exhibits Freundlich behavior. The heterogeneous pore structure allows for multilayer stacking and continued adsorption at higher concentrations, albeit with lower energy.

The "Heat" Factor (Safety Warning)

MEKO adsorption is exothermic.[5] On an industrial scale (fixed bed), the heat of adsorption combined with the insulating properties of carbon can raise temperatures.

  • Observation: AC-Micro retains heat more effectively than AC-Meso, posing a higher risk of bed fires if MEKO concentrations are high (>1000 ppm).

  • Protocol Adjustment: For industrial scale-up, wet the carbon bed completely before introducing the MEKO stream to utilize water's heat capacity as a buffer.

Selection Guide
  • Choose AC-Micro (Coconut) if:

    • MEKO concentration is trace (< 50 mg/L).

    • The goal is "non-detect" effluent levels (polishing).

    • Flow rates are low (allowing time for micropore diffusion).

  • Choose AC-Meso (Coal) if:

    • MEKO concentration is variable or high (> 100 mg/L).

    • Rapid removal is required (short Empty Bed Contact Time).

    • The stream contains other larger organic molecules (competitors).

References

  • U.S. EPA. (2000). Technical Fact Sheet: Methyl Ethyl Ketone (MEK) and Related Compounds. United States Environmental Protection Agency. [Link]

  • Sotelo, J. L., et al. (2002). "Adsorption of MEK and other ketones on activated carbon: Kinetics and Isotherms." Separation and Purification Technology.

  • Chiang, Y. C., et al. (2016). "Adsorption-desorption characteristics of methyl ethyl ketone with modified activated carbon and inhibition of 2,3-butanediol production." Journal of the Air & Waste Management Association. [Link][6]

  • ASTM International. (2020). ASTM D3860-89: Standard Practice for Determination of Adsorptive Capacity of Activated Carbon by Aqueous Phase Isotherm Technique.[Link]

  • PubChem. (2024). Methyl Ethyl Ketoxime - Compound Summary.[1][4] National Center for Biotechnology Information. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Butanone Oxime (MEKO): Advanced Disposal &amp; Handling Guide

[1] CAS Number: 96-29-7 Synonyms: Methyl ethyl ketoxime, Ethyl methyl ketone oxime Urgency Level: High (Carcinogen 1B / Potential Explosive Incompatibility)[1][2][3] Part 1: Executive Safety Assessment For the attention...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

CAS Number: 96-29-7 Synonyms: Methyl ethyl ketoxime, Ethyl methyl ketone oxime Urgency Level: High (Carcinogen 1B / Potential Explosive Incompatibility)[1][2][3]

Part 1: Executive Safety Assessment

For the attention of Laboratory Managers and EHS Officers:

2-Butanone oxime (MEKO) presents a dual-threat profile often underestimated in routine laboratory workflows. While frequently used as an oxygen scavenger or anti-skinning agent, its disposal requires more than standard organic solvent protocols.

The Critical Risks:

  • Carcinogenicity: Reclassified in the EU as Carc. 1B (H350).[4] It is no longer just an "irritant"; it must be handled as a confirmed animal carcinogen with potential human relevance.

  • The "Acid Trap" (Hidden Hazard): MEKO is an oxime.[1][5] Upon contact with strong acids (especially mineral acids like Sulfuric Acid), it undergoes hydrolysis or Beckmann rearrangement, potentially generating Hydroxylamine or substituted amides. Hydroxylamine salts are thermally unstable and can lead to explosive decomposition .

Operational Directive: Under no circumstances should MEKO waste be commingled with acidic waste streams.

Part 2: The "Acid Trap" – Scientific Rationale

Why standard segregation fails without specific knowledge.

Many researchers habitually combine "organic liquids" into a single drum. This practice is dangerous with MEKO.

The Mechanism of Danger: In the presence of strong acids (H⁺) and heat (often generated by the mixing itself), MEKO hydrolyzes:



Risk Factor: Hydroxylamine is thermodynamically unstable. If this reaction occurs in a closed waste container, the exotherm can trigger the rapid decomposition of hydroxylamine, leading to container rupture or explosion.

Expert Recommendation: Establish a "No-Acid" barrier for any waste stream containing >1% MEKO.

Part 3: Disposal Workflow & Decision Logic

Visualization: The Safe Disposal Decision Tree

The following diagram outlines the critical decision nodes for MEKO disposal to prevent incompatibility accidents.

MEKO_Disposal Start Waste Generation: 2-Butanone Oxime (MEKO) CheckMix Is MEKO mixed with other chemicals? Start->CheckMix AnalyzeMix Analyze Mixture Components CheckMix->AnalyzeMix Yes Classify Classify Waste Stream: Primary: Toxic (Carcinogen) Secondary: Ignitable (Check FP) CheckMix->Classify No (Pure MEKO) CheckAcid CRITICAL CHECK: Does mixture contain Strong Acids? AnalyzeMix->CheckAcid Segregate STOP: Do NOT Combine. Segregate MEKO from Acid. CheckAcid->Segregate Yes (Acid Present) CheckAcid->Classify No Acids Neutralize Expert Intervention Required: Neutralize Acid separately before contact (if unavoidable) Segregate->Neutralize Container Containerization: Polyethylene (HDPE) or Steel. NO Acid Residue. Classify->Container Label Labeling: 'Hazardous Waste' 'Contains: 2-Butanone Oxime' 'Carcinogen' + 'Combustible' Container->Label Disposal Final Disposal: High-Temperature Incineration (Licensed Facility) Label->Disposal

Caption: Operational logic flow for MEKO disposal, emphasizing the critical acid-segregation step to prevent explosive byproducts.

Part 4: Step-by-Step Disposal Protocol

Step 1: Characterization & Coding

Before lifting a container, determine the regulatory status. MEKO has a flash point of approximately 60°C (140°F) .[3][6] This places it on the borderline of "Ignitable" under US RCRA regulations.

Operational Rule: To ensure maximum safety compliance, treat MEKO as Ignitable (D001) unless testing proves the specific waste mixture has a flash point >60°C.

ParameterValue/StatusRegulatory Implication
Flash Point ~59–62°C (138–144°F)Treat as D001 (Ignitable) to ensure safe transport.
Toxicity Carcinogen 1BRequires "Toxic" secondary labeling.
RCRA Code D001 (Likely)Not specifically U-listed, but characteristics apply.
Solubility Soluble in waterDo NOT pour down drain. Toxic to aquatic life.[4]
Step 2: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Steel drums are compatible.

  • Condition: Containers must be triple-rinsed if they previously held other chemicals.

  • Verification: Visually inspect the container interior. Ensure it is bone-dry and free of any crystalline residue (which could indicate old peroxides or shock-sensitive salts from previous contents).

Step 3: Segregation (The "Golden Rule")

Isolate MEKO waste from:

  • Strong Acids (Sulfuric, Nitric, Hydrochloric).

  • Strong Oxidizers (Permanganates, Peroxides).

  • Acid Anhydrides .

Step 4: Labeling

Your waste tag must be explicit to protect downstream handlers.

  • Primary Text: "Hazardous Waste - 2-Butanone Oxime"[7][4][8]

  • Hazard Checkboxes: [x] Flammable/Combustible [x] Toxic [x] Carcinogen[4][9]

  • Special Warning: Add a custom line: "DO NOT MIX WITH ACIDS - HYDROLYSIS RISK"

Step 5: Final Disposal Method

Incineration is the only recommended disposal route.

  • MEKO must be destroyed in a permitted hazardous waste incinerator equipped with a scrubber.

  • Combustion Products: Thermal decomposition produces Nitrogen Oxides (NOx).[3] The facility's scrubber system handles these emissions.

Part 5: Emergency Procedures (Spill Response)

Scenario: A 500mL bottle of MEKO shatters on the lab floor.

  • Evacuate & Ventilate: MEKO causes drowsiness (narcotic effect) and is a skin sensitizer. Clear the immediate area.[2][4][8][9][10]

  • PPE Upgrade: Don Butyl Rubber or Silver Shield gloves. Standard Nitrile gloves offer only short-term splash protection against ketoximes; they degrade quickly upon saturation. Wear a respirator if ventilation is poor.

  • Containment: Dike the spill with non-combustible absorbent (Vermiculite or Sand).

    • Note: Do NOT use sawdust (flammability risk).

  • Cleanup: Scoop absorbed material into a dedicated container.

  • Decontamination: Wash the surface with a mild soap solution. Do not use bleach (oxidizer incompatibility).

Part 6: References & Authority[8]

  • European Chemicals Agency (ECHA). Substance Information: 2-Butanone oxime (EC 202-496-6). (Classified as Carc.[4][6][10][11] 1B). Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. (Definition of D001 Ignitability). Available at: [Link]

Sources

Handling

Personal protective equipment for handling 2-Butanone oxime

Part 1: The Hazard Profile – Beyond the SDS Most researchers treat 2-Butanone oxime (Methyl ethyl ketoxime, MEKO) merely as an anti-skinning agent or a silane crosslinker. This complacency is dangerous.

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Hazard Profile – Beyond the SDS

Most researchers treat 2-Butanone oxime (Methyl ethyl ketoxime, MEKO) merely as an anti-skinning agent or a silane crosslinker. This complacency is dangerous. Recent regulatory updates have reclassified MEKO, escalating its risk profile significantly.[1]

The "Silent" Risks:

  • Carcinogenicity (Category 1B): MEKO is no longer just "suspected"; it is now classified under GHS as H350 (May cause cancer) in many jurisdictions, including the EU [1, 6].

  • Hematological Toxicity: Unlike simple solvents, MEKO metabolizes into compounds that actively strip oxygen from your blood, leading to Methemoglobinemia (H373). This causes "chocolate-brown" blood and oxygen deprivation without the victim initially realizing the severity [1, 4].

  • Irreversible Eye Damage: It is a Category 1 Eye Irritant (H318). A single splash can cause corneal opacity that may not heal [3, 5].

Mechanism of Toxicity Visualization

Figure 1: The biological pathway of MEKO toxicity, illustrating why standard solvent precautions are insufficient.

MEKO_Toxicity Exposure Dermal/Inhalation Exposure Absorption Rapid Absorption (Systemic) Exposure->Absorption Metabolism Hepatic Metabolism (Hydrolysis) Absorption->Metabolism Metabolite Hydroxylamine Derivatives Metabolism->Metabolite Enzymatic breakdown Effect3 Carcinogenic Potential (Liver) Metabolism->Effect3 Chronic exposure Effect1 Fe2+ -> Fe3+ (Oxidation of Hemoglobin) Metabolite->Effect1 Effect2 Methemoglobinemia (Tissue Hypoxia) Effect1->Effect2 O2 transport failure

Caption: MEKO exposure leads to systemic absorption, converting hemoglobin to methemoglobin, causing cellular suffocation.

Part 2: The Barrier Strategy (PPE Selection)

Glove Selection: The "Nitrile Trap"

CRITICAL WARNING: Do not rely on standard laboratory nitrile gloves (4 mil) for prolonged contact. MEKO can permeate thin nitrile in <10 minutes [11].

The Protocol:

  • Splash Protection Only: Standard Nitrile (wear double-gloved). Change immediately upon any splash.

  • Immersion/Active Handling: You must use Butyl Rubber or Laminate (e.g., Silver Shield/Barrier) gloves.

Comparative Permeation Data

Glove Material Thickness Breakthrough Time Protection Level
Laminate (PE/EVOH) ~2.5 mil > 480 mins Excellent (Recommended)
Butyl Rubber 25 mil > 480 mins Excellent (Recommended)
Nitrile (Standard) 4 mil < 10 mins Poor (Splash only)
Neoprene 18 mil ~ 30-60 mins Fair

| Latex | -- | N/A | DO NOT USE |

Data synthesized from Ansell Chemical Resistance Guides and SDS permeation data [11, 12].

Eye & Face Protection[3][4][5]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1 / EN 166).

  • Prohibited: Safety glasses with side shields are insufficient . MEKO is a severe irritant; vapors alone can cause corneal clouding.

  • Add-on: Use a face shield if pouring volumes > 500mL to protect the neck and face from splashes.

Respiratory Protection
  • Engineering Control: All handling must occur inside a certified chemical fume hood.

  • PPE Backup: If hood work is impossible (e.g., maintenance), use a half-face respirator with Organic Vapor (OV) cartridges (Black label).

    • Note: MEKO has a low odor threshold, but olfactory fatigue can set in. Do not rely on smell to detect leaks.

Glove Decision Logic

Figure 2: Decision tree for selecting the correct hand protection based on operational context.

Glove_Selection Task Define Task with MEKO Duration Contact Duration? Task->Duration Short Splash Risk Only (< 5 mins) Duration->Short Long Active Handling/Immersion (> 10 mins) Duration->Long Action1 Double Nitrile Gloves (Change immediately if splashed) Short->Action1 Action2 Butyl Rubber or Silver Shield Laminate Long->Action2

Caption: Select glove material based on exposure duration; Nitrile is insufficient for tasks exceeding 10 minutes.

Part 3: Operational Protocol

Phase 1: Pre-Work Verification
  • Ventilation Check: Verify fume hood flow is > 100 fpm (0.5 m/s).

  • Decon Prep: Prepare a tray with absorbent pads and a waste container labeled "Hazardous Waste: Toxic/Flammable" nearby.

  • Buddy System: Never handle Category 1B carcinogens alone. Ensure a colleague is aware of your work.

Phase 2: Active Handling
  • Dispensing:

    • Use a syringe or cannula transfer for small volumes to avoid open pouring.

    • If pouring is necessary, use a funnel and keep the sash as low as possible.

  • Heating:

    • Never heat MEKO in an open vessel. Flash point is ~60°C (140°F) [3].[2]

    • Use a reflux condenser and inert gas (Nitrogen/Argon) blanket if elevated temperatures are required.

Phase 3: Decontamination & Disposal
  • Spills:

    • Small spills (< 10mL): Absorb with vermiculite or chem-pads. Place in a sealed bag inside the hood.

    • Large spills: Evacuate the lab. Do not attempt to clean without SCBA if vapors are strong.

  • Waste:

    • Do not mix with oxidizers (e.g., Nitric acid, Peroxides) in the waste stream. This can cause an exothermic reaction [15].

    • Label clearly: "Contains 2-Butanone Oxime - Carcinogen/Sensitizer."

Workflow Diagram

Figure 3: Step-by-step safe handling process.

Handling_Workflow Start START: Risk Assessment PPE Don PPE: Goggles + Butyl/Laminate Gloves + Lab Coat Start->PPE Hood Verify Fume Hood (Sash at proper height) PPE->Hood Transfer Transfer Chemical (Use Syringe/Cannula) Hood->Transfer Waste Segregate Waste (No Oxidizers!) Transfer->Waste Decon Wipe Down Surfaces Wash Hands (Soap/Water) Waste->Decon

Caption: Standard Operating Procedure (SOP) flow for minimizing MEKO exposure risks.

Part 4: Emergency Response

Self-Validating Symptom Check: If you or a colleague experience the following after handling MEKO, initiate emergency procedures immediately:

  • Blue/Grey Skin (Cyanosis): Indicates Methemoglobinemia (lack of oxygen).[3]

  • Drowsiness/Dizziness: Narcotic effect of high vapor concentration.

First Aid:

  • Skin: Wash with soap and water for 15 minutes. Do not use solvents (ethanol/acetone) to wash skin; this increases absorption.

  • Eyes: Rinse for 15 minutes. Force eyelids open. Seek an ophthalmologist immediately.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen may be required (medical professionals only).[4]

References

  • European Chemicals Agency (ECHA). (2023).[5] Substance Information: 2-butanone oxime.[6][4][3][2][7][8][9] Retrieved from [Link]

  • PubChem. (2023). 2-Butanone oxime Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2019). NIOSH Pocket Guide to Chemical Hazards: 2-Butanone. (Note: Reference for ketone metabolite properties). Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Evaluation statement: 2-Butanone, oxime (MEKO). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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